m-PEG48-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C97H195BrO48 |
|---|---|
Molecular Weight |
2209.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C97H195BrO48/c1-99-4-5-101-8-9-103-12-13-105-16-17-107-20-21-109-24-25-111-28-29-113-32-33-115-36-37-117-40-41-119-44-45-121-48-49-123-52-53-125-56-57-127-60-61-129-64-65-131-68-69-133-72-73-135-76-77-137-80-81-139-84-85-141-88-89-143-92-93-145-96-97-146-95-94-144-91-90-142-87-86-140-83-82-138-79-78-136-75-74-134-71-70-132-67-66-130-63-62-128-59-58-126-55-54-124-51-50-122-47-46-120-43-42-118-39-38-116-35-34-114-31-30-112-27-26-110-23-22-108-19-18-106-15-14-104-11-10-102-7-6-100-3-2-98/h2-97H2,1H3 |
InChI Key |
HKBUEDPPVIUYIS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG48-Br: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG48-Br, or α-methoxy-ω-bromo-poly(ethylene glycol) with 48 repeating ethylene (B1197577) glycol units, is a heterobifunctional polymer widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure combines the advantageous properties of polyethylene (B3416737) glycol (PEG) — such as hydrophilicity, biocompatibility, and reduced immunogenicity — with a reactive terminal bromide group. This bromide serves as a versatile chemical handle for the covalent attachment of various molecules, making this compound a critical component in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, characterization, and applications of this compound.
Chemical Structure and Properties
The fundamental structure of this compound consists of a methoxy-capped polyethylene glycol chain with a bromine atom at the other terminus. The PEG backbone imparts water solubility and can help to improve the pharmacokinetic properties of conjugated molecules by increasing their hydrodynamic radius and shielding them from enzymatic degradation and renal clearance.[1][2][3] The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions, which is the primary mode of its use in conjugation chemistry.[4]
Physicochemical Properties
Quantitative data for this compound and related m-PEG-Br compounds are summarized in the table below. It is important to note that while specific data for the 48-unit variant may not always be published, the properties of m-PEG-Br compounds are generally consistent across different chain lengths, with variations primarily in molecular weight and related physical characteristics.
| Property | Typical Value/Information |
| Molecular Formula | C97H195BrO48 |
| Average Molecular Weight | Approximately 2200 g/mol |
| Polydispersity Index (PDI) | Typically between 1.02 and 1.05 for well-controlled polymerizations, indicating a narrow molecular weight distribution.[5] |
| Solubility | Soluble in water, aqueous buffers, and most polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). Sparingly soluble in alcohols and insoluble in diethyl ether. |
| Appearance | White to off-white solid or waxy substance, depending on the specific molecular weight and purity. |
| Storage Conditions | Recommended to be stored at low temperatures (e.g., -20°C) under a dry, inert atmosphere to prevent degradation. |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of m-PEG-Br derivatives involves the bromination of the corresponding methoxy-poly(ethylene glycol) (m-PEG-OH). A representative protocol is as follows:
Materials:
-
m-PEG48-OH
-
Triphenylphosphine (B44618) (PPh3)
-
Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask dried under vacuum, dissolve m-PEG48-OH and triphenylphosphine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated product by filtration and wash with cold diethyl ether.
-
Dry the final product, this compound, under vacuum.
Characterization of this compound
The purity, molecular weight, and structural integrity of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the presence of the terminal methoxy (B1213986) and bromo groups.
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl3) or deuterium (B1214612) oxide (D2O).
-
Data Acquisition: Record the 1H NMR spectrum.
-
Expected Signals:
-
A singlet around 3.38 ppm corresponding to the protons of the terminal methoxy (CH3O-) group.
-
A large, broad signal between 3.5 and 3.8 ppm corresponding to the repeating ethylene glycol (-OCH2CH2O-) protons.
-
A triplet around 3.45 ppm which can be attributed to the methylene (B1212753) protons adjacent to the bromine atom (-CH2-Br).
-
The integration of these peaks can be used to confirm the degree of polymerization and the successful bromination of the terminus.
-
2. Gel Permeation Chromatography (GPC)
-
Objective: To determine the average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI).
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or a buffered aqueous solution.
-
Columns: A set of GPC columns with appropriate pore sizes to resolve the polymer.
-
Calibration: The system is calibrated using narrow molecular weight standards (e.g., polystyrene or PEG standards).
-
Data Analysis: The elution profile of the this compound sample is compared to the calibration curve to determine its molecular weight distribution. A PDI value close to 1.0 indicates a highly monodisperse sample.
Applications in Drug Development
This compound is a key building block in the development of sophisticated drug delivery systems and targeted therapies.
PROTACs
In the field of targeted protein degradation, this compound serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's length and composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.
Below is a diagram illustrating the general workflow for the synthesis of a PROTAC utilizing a PEG linker like this compound.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Antibody-Drug Conjugates (ADCs)
This compound can also be employed in the construction of ADCs. In this context, the PEG linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG linker can help to improve the solubility and stability of the ADC and can influence its pharmacokinetic profile. The use of a PEG linker can also help to create a more homogeneous ADC product.
The mechanism of action for a PROTAC is a key signaling pathway in targeted protein degradation. The following diagram illustrates this process.
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
Conclusion
This compound is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and reactive bromide handle make it an ideal component for the construction of advanced drug delivery systems and targeted therapeutics. The experimental protocols for its synthesis and characterization are well-established, and its applications in cutting-edge areas such as PROTACs and ADCs continue to expand. A thorough understanding of the properties and handling of this compound is essential for its successful implementation in the development of next-generation medicines.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. purepeg.com [purepeg.com]
- 3. Application of PEG Linker | AxisPharm [axispharm.com]
- 4. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of m-PEG48-Br in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3] The linker is far more than a simple spacer; its length, composition, flexibility, and attachment points are critical determinants of PROTAC efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[4][5]
Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of modern PROTAC design. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the aqueous solubility of often large, lipophilic PROTAC molecules. This guide provides an in-depth technical overview of m-PEG48-Br, a long-chain, monodispersed PEG linker, for its application in the research and development of novel protein degraders.
Core Concepts of PROTAC Action
A PROTAC's mechanism of action is catalytic. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can engage another POI and E3 ligase, repeating the cycle.
Physicochemical Properties of this compound
This compound is a heterobifunctional PEG linker featuring a methoxy (B1213986) cap at one terminus and a reactive bromo group at the other. The methoxy group prevents unwanted dimerization or polymerization, while the bromine atom serves as a reactive handle for nucleophilic substitution, typically by an amine or thiol on a POI or E3 ligase ligand, to initiate PROTAC synthesis.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| Molecular Weight | 2209.46 g/mol | MedChemExpress |
| Molecular Formula | C97H196BrO48 (approx.) | Inferred |
| Purity | >95% (typical) | AxisPharm |
| Appearance | Solid or semi-solid | General Knowledge |
| Solubility | Soluble in DMSO, DMF | Immunomart |
| Storage Conditions | -20°C | AxisPharm |
Note: The corresponding amine-terminated linker, m-PEG48-amine, has a molecular weight of 2145.6 g/mol .
Quantitative Degradation Data for PEG-Based PROTACs
| Target Protein | Linker Composition/Length | DC50 | Dmax | Cell Line | Source |
| BTK | Non-covalent, PEG-based | 2.2 nM | 97% | Mino | |
| BTK | Irreversible covalent, PEG-based | <10 nM | ~90% | Mino | |
| HMGCR | VHL-based, PEG linker | 0.1 µM | N/A | N/A | |
| ERα | 12-atom PEG linker | ~5 µM | ~75% | MCF7 | |
| ERα | 16-atom PEG linker | ~1 µM | ~95% | MCF7 | |
| TBK1 | 21-atom linker | 3 nM | 96% | N/A | |
| Bromodomain | C8-PEG linker | 0.03 µM (UbMax) | N/A | N/A |
DC50 : The concentration of PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved. UbMax : The concentration at which the highest level of target protein ubiquitination is observed.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. Both solution-phase and solid-phase synthesis are common approaches, with the latter offering advantages for library synthesis and purification.
Protocol 1: General Solution-Phase Synthesis of an Amide-Linked PROTAC
This protocol describes a common method where this compound is first reacted with one binding moiety, followed by conversion of the terminal group and coupling to the second moiety.
Step 1: Synthesis of Ligand-PEG Intermediate via Nucleophilic Substitution
-
Dissolve the amine-containing ligand (e.g., E3 ligase ligand, 1.0 eq) in an anhydrous polar aprotic solvent such as DMF under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand-PEG intermediate.
Step 2: Final Amide Coupling
-
Dissolve the purified Ligand-PEG intermediate (1.0 eq) and the carboxylic acid-containing ligand (e.g., POI ligand, 1.2 eq) in anhydrous DMF.
-
Add a peptide coupling agent, such as HATU (1.5 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Stir the reaction at room temperature overnight.
-
Monitor progress by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC compound using preparative reverse-phase HPLC.
Protocol 2: Evaluation of Protein Degradation by Western Blot
Western blotting is the most common method to quantify the degradation of a target protein.
Step-by-Step Methodology:
-
Cell Culture and PROTAC Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA protein assay.
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE : Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody against the POI.
-
Wash the membrane, then re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine the DC50 and Dmax values.
Conclusion
The this compound linker is a valuable tool for the construction of PROTACs, particularly when increased length and hydrophilicity are desired to optimize ternary complex formation and improve physicochemical properties. While specific performance data for PROTACs incorporating this exact linker remains to be published, the principles derived from studies with other long-chain PEG linkers provide a strong rationale for its use. The provided protocols offer a robust framework for the synthesis and evaluation of novel PROTACs utilizing this compound, empowering researchers to systematically explore the chemical space of targeted protein degraders and advance the development of this transformative therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m-PEG48-amine, CAS 32130-27-1 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m-PEG48-amine - Immunomart [immunomart.com]
A Comprehensive Technical Guide to PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource on the principles and applications of polyethylene (B3416737) glycol (PEG) linkers in bioconjugation. PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, and small drugs, is a critical strategy in pharmaceutical development to enhance the therapeutic efficacy and safety of biologics. This document provides a detailed overview of the core chemistries, quantitative effects, and experimental protocols associated with PEG linkers, with a particular focus on their application in antibody-drug conjugates (ADCs).
Core Principles of PEGylation
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer. When conjugated to a therapeutic molecule, it confers several advantageous properties that improve the drug's pharmacokinetic and pharmacodynamic profile.
Key Benefits of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for administration in aqueous solutions.
-
Increased Stability: PEG chains can sterically hinder enzymatic degradation and proteolysis, thereby increasing the stability of the conjugated molecule in biological environments.
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.
-
Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.
Types of PEG Linkers
PEG linkers are available in various architectures and with different functionalities to suit diverse bioconjugation needs.
-
Linear PEG Linkers: These are straight-chain PEGs with functional groups at one or both ends. They are commonly used to connect two molecules in a straightforward manner.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure can provide a greater hydrodynamic volume compared to a linear PEG of the same molecular weight and can be used for attaching multiple molecules.
-
Cleavable PEG Linkers: These linkers contain a labile bond that can be cleaved under specific physiological conditions (e.g., low pH in endosomes, high glutathione (B108866) concentration in the cytoplasm). This allows for the controlled release of the conjugated molecule at the target site.
-
Non-Cleavable PEG Linkers: These linkers form a stable bond between the two conjugated molecules. The payload is released upon degradation of the entire conjugate, typically within the lysosome.
-
Homobifunctional PEG Linkers: These linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules.
-
Heterobifunctional PEG Linkers: These linkers have two different reactive groups, enabling the sequential conjugation of two different molecules.
Chemistry of Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups.
Commonly Targeted Functional Groups on Proteins:
-
Amines (e.g., lysine (B10760008) residues, N-terminus): This is the most frequently targeted group for PEGylation due to the abundance of lysine residues on the surface of most proteins.
-
Thiols (e.g., cysteine residues): Cysteine residues offer a more specific site for PEGylation as they are less common than lysines.
-
Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.
Popular PEGylation Chemistries:
-
N-Hydroxysuccinimide (NHS) Ester Chemistry: PEG-NHS esters react with primary amines to form stable amide bonds. This reaction is typically carried out at a pH between 7 and 9.
-
Maleimide Chemistry: PEG-maleimide derivatives are highly specific for thiol groups, forming a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.
-
Click Chemistry: This involves reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which offer high specificity and efficiency.
Quantitative Impact of PEG Linkers on Bioconjugates
The length and architecture of the PEG linker can be modulated to fine-tune the properties of the resulting bioconjugate.
Effect of PEG Linker Length on Pharmacokinetics
Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life and clearance.
| PEG Linker Length | Molecular Weight (kDa) | Clearance Rate (mL/kg/day) | Circulation Half-Life (hours) |
| PEG4 | ~0.2 | 5.6 | 35 |
| PEG8 | ~0.4 | 4.2 | 52 |
| PEG12 | ~0.6 | 3.1 | 68 |
| PEG24 | ~1.1 | 2.5 | 85 |
Data synthesized from preclinical studies on antibody-drug conjugates. Actual values may vary depending on the specific antibody, payload, and experimental model.
Impact of PEG Linker Architecture on Hydrodynamic Radius
Branched PEG linkers can create a larger hydrodynamic shield compared to linear PEGs of the same molecular weight, which can further reduce renal clearance.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (nm) |
| Linear | 20 | 10.5 |
| Branched (2-arm) | 20 | 12.1 |
| Linear | 40 | 15.2 |
| Branched (2-arm) | 40 | 17.8 |
Data represents typical values for PEGylated proteins and may vary based on the protein and conjugation chemistry.
Experimental Protocols
Detailed methodologies for key experiments in PEG linker-based bioconjugation are provided below.
Protocol for Amine PEGylation using NHS Ester Chemistry
This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be PEGylated (in an amine-free buffer like PBS, pH 7.4)
-
PEG-NHS ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4).
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice. The optimal molar ratio should be determined empirically for each protein.
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove unreacted PEG-NHS ester and other small molecules by size-exclusion chromatography (SEC). Use a column with a suitable fractionation range for the expected molecular weight of the PEGylated protein. Elute with a suitable buffer (e.g., PBS) at a flow rate of 1 mL/min. Collect fractions and analyze for the presence of the PEGylated protein.
-
Characterization: Characterize the purified PEGylated protein for purity, concentration, and degree of PEGylation using techniques such as SDS-PAGE, HIC, and mass spectrometry.
Protocol for Thiol PEGylation using Maleimide Chemistry
This protocol details the conjugation of a PEG-maleimide to free sulfhydryl groups (e.g., cysteine residues) on a protein.
Materials:
-
Protein with free thiol groups (in a thiol-free buffer, pH 6.5-7.5)
-
PEG-maleimide reagent
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in a thiol-free buffer (e.g., PBS, pH 7.0). If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide using SEC as described in the NHS ester protocol.
-
Characterization: Analyze the purified conjugate to confirm successful PEGylation and determine the degree of modification.
Visualization of Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) to illustrate important signaling pathways, experimental workflows, and logical relationships.
Experimental Workflow for ADC Efficacy Comparison
Caption: Experimental workflow for comparing the efficacy of ADCs with varying PEG linker lengths.
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers in ADCs
Caption: Contrasting mechanisms of payload release for cleavable and non-cleavable linkers in ADCs.
Decision Tree for Selecting PEG Linker Chemistry
m-PEG48-Br for Beginners in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality that harnesses the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD offers the complete removal of the target protein, opening up avenues to address targets previously considered "undruggable". This is achieved through small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This guide focuses on m-PEG48-Br , a long-chain polyethylene (B3416737) glycol (PEG) based linker, providing a comprehensive overview for researchers new to the field of TPD.
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous physicochemical properties. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the solubility of often large and greasy PROTAC molecules. This improved solubility can, in turn, positively impact a PROTAC's cell permeability and pharmacokinetic profile.
The length and flexibility of the PEG linker are crucial for optimal PROTAC activity. A linker that is too short may not allow for the proper formation of a stable ternary complex, while an excessively long linker might lead to unproductive binding modes. The this compound linker, with its 48 ethylene glycol units, offers a significant degree of flexibility and a substantial hydrophilic extension.
Key characteristics of this compound:
| Property | Description |
| Composition | Methoxy-terminated polyethylene glycol with 48 repeating units and a terminal bromine atom. |
| Function | The methoxy (B1213986) group provides a stable terminus, while the bromine atom serves as a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand. |
| Hydrophilicity | The long PEG chain significantly increases the hydrophilicity of the resulting PROTAC molecule. |
| Flexibility | The ether backbone of the PEG chain provides considerable conformational flexibility. |
Core Signaling Pathway of PROTAC Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates this process.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Evaluation of PROTAC Efficacy
The effectiveness of a PROTAC is assessed using several key quantitative parameters. Due to the limited availability of published data specifically for PROTACs utilizing the this compound linker, the following table presents representative data for PROTACs with long-chain PEG linkers to illustrate the expected range of values.
| Parameter | Description | Representative Value Range |
| DC50 | The concentration of the PROTAC at which 50% of the target protein is degraded. A lower DC50 indicates higher potency. | 1 nM - 1 µM |
| Dmax | The maximum percentage of protein degradation that can be achieved with the PROTAC. | >80% |
| KD, POI | The dissociation constant for the binding of the PROTAC to the Protein of Interest. | 10 nM - 5 µM |
| KD, E3 | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 50 nM - 10 µM |
| α (Cooperativity) | A measure of the cooperativity in forming the ternary complex. α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. | 0.1 - 100 |
Experimental Protocols
PROTAC Synthesis with this compound
The synthesis of a PROTAC is a modular process. The following is a general workflow for incorporating the this compound linker.
Caption: A simplified workflow for the synthesis of a PROTAC using this compound.
Detailed Protocol:
-
Functionalization of Ligands: Ensure that either the POI-binding ligand or the E3 ligase ligand has a suitable nucleophilic group (e.g., an amine or a hydroxyl group) to react with the bromine atom of this compound.
-
First Coupling Reaction:
-
Dissolve the ligand with the nucleophilic group and this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.
-
Purify the resulting intermediate (Ligand-PEG48-OCH3) using column chromatography or preparative HPLC.
-
-
Activation of the Second Ligand: The other ligand may need to be activated (e.g., conversion of a carboxylic acid to an activated ester) for the final coupling step.
-
Final Coupling Reaction:
-
React the purified intermediate from step 2 with the second (activated) ligand.
-
The choice of coupling chemistry will depend on the functional groups present on the two fragments.
-
Monitor the reaction by LC-MS and purify the final PROTAC product using preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using NMR, high-resolution mass spectrometry, and analytical HPLC.
Western Blotting to Determine DC50 and Dmax
This is the most common method to quantify protein degradation.
Experimental Workflow:
Caption: Step-by-step workflow for assessing PROTAC-induced protein degradation via Western Blot.
Detailed Protocol:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare lysates with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Studying the formation of the POI-PROTAC-E3 ternary complex is crucial for understanding the mechanism of action. Several biophysical and cellular assays can be employed.
Commonly Used Assays:
-
NanoBRET™/FRET: These assays measure the proximity of two proteins in live cells. One protein is tagged with a donor fluorophore/luciferase and the other with an acceptor. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a detectable signal.
-
AlphaLISA®/HTRF®: These are in vitro proximity assays that use donor and acceptor beads conjugated to antibodies or tags that recognize the POI and E3 ligase. Ternary complex formation brings the beads together, generating a signal.
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinities of the binary (PROTAC-POI, PROTAC-E3) and ternary complexes in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, ΔS) for binary and ternary complex formation.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, particularly when a long and hydrophilic linker is desired. While specific published data for PROTACs incorporating this exact linker is limited, the principles of PROTAC design and evaluation outlined in this guide provide a solid foundation for researchers entering the field of targeted protein degradation. The experimental protocols described herein are widely applicable and can be adapted to assess the efficacy of novel PROTACs synthesized with this compound or other linkers. As the field of TPD continues to evolve, the rational design of linkers will remain a critical aspect of developing potent and selective protein degraders.
An In-depth Technical Guide to the Core Physical and Chemical Characteristics of m-PEG48-Br
This guide provides a detailed overview of the physical and chemical characteristics of methoxy-poly(ethylene glycol)48-bromide (m-PEG48-Br), a bifunctional polymer commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its properties, characterization, and handling.
Core Physical and Chemical Properties
This compound is a high molecular weight, monodisperse methoxy-terminated polyethylene (B3416737) glycol with a terminal bromide functional group. The PEG backbone imparts hydrophilicity, influencing the solubility and pharmacokinetic properties of the molecules it is incorporated into, while the terminal bromide allows for covalent attachment to other molecules through nucleophilic substitution reactions.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | α-methoxy-ω-bromo-poly(ethylene glycol) | N/A |
| Synonyms | This compound, methoxy-PEG48-bromide | N/A |
| Molecular Formula | C97H195BrO48 | [1][2][3] |
| Average Molecular Weight | ~2209.46 g/mol | [1][2] |
| Appearance | White to off-white solid or waxy solid | General knowledge |
| Solubility | Soluble in water, DMF, DMSO, and chlorinated solvents (e.g., dichloromethane). Limited solubility in ethers and alkanes. | General knowledge |
| Storage | Store at -20°C, desiccated, and protected from light. |
Physicochemical Characterization Data
The following table summarizes key physicochemical parameters for this compound. It is important to note that specific values can vary slightly between batches and depend on the method of synthesis and purification.
| Parameter | Typical Value Range | Analytical Method |
| Polydispersity Index (PDI) | 1.01 - 1.10 | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Melting Point (Tm) | 50 - 60 °C | Differential Scanning Calorimetry (DSC) |
| ¹H NMR Chemical Shifts (CDCl₃) | δ ~3.64 ppm (s, -OCH₂CH₂O-), δ ~3.41 ppm (t, -CH₂Br), δ ~3.38 ppm (s, -OCH₃) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols for Characterization
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and determine the degree of end-group functionalization.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). For quantitative analysis, an internal standard with a known concentration can be added.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H NMR acquisition.
-
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons, which is crucial for accurate integration and quantitative analysis.
-
-
Data Analysis:
-
Integrate the characteristic peaks:
-
The large singlet corresponding to the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-O-) at approximately 3.64 ppm.
-
The triplet corresponding to the methylene (B1212753) protons adjacent to the bromine (-CH₂-Br) at approximately 3.41 ppm.
-
The singlet for the terminal methoxy (B1213986) group protons (-OCH₃) at approximately 3.38 ppm.
-
-
The ratio of the integrations of the terminal groups to the repeating monomer units can be used to confirm the molecular weight and purity.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Purpose: To determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a concentration of 1-2 mg/mL in the mobile phase (e.g., THF or DMF). Filter the solution through a 0.2 µm syringe filter before injection.
-
Instrumentation:
-
GPC/SEC System: Equipped with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for the molecular weight range of the polymer (e.g., polystyrene-divinylbenzene based columns).
-
Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) at a flow rate of approximately 1 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Calibration: Calibrate the system using narrow molecular weight polystyrene or PEG standards.
-
Data Analysis: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Differential Scanning Calorimetry (DSC)
Purpose: To determine the melting temperature (Tm) and other thermal transitions.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and seal it.
-
Instrumentation:
-
DSC Instrument: Calibrated for temperature and enthalpy.
-
-
Thermal Program:
-
Heating/Cooling Rate: 10 °C/min.
-
Temperature Range: Heat from -20 °C to 100 °C, hold for 2 minutes to erase thermal history, cool to -20 °C, and then reheat to 100 °C. The second heating scan is typically used for analysis.
-
-
Data Analysis: Determine the peak of the endothermic transition on the second heating scan to identify the melting temperature (Tm).
Chemical Reactivity and Synthetic Protocols
The terminal bromide of this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This is the primary mode of its utility in bioconjugation and as a PROTAC linker.
Etherification with an Alcohol
Purpose: To form an ether linkage, for example, in the synthesis of a PROTAC where one of the ligands has a hydroxyl group.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol-containing molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or sodium hydride (NaH, 1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C overnight.
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Amination with a Primary or Secondary Amine
Purpose: To form a secondary or tertiary amine linkage, a common step in the assembly of PROTACs.
Methodology:
-
Reaction Setup: In a sealed vial, dissolve the amine-containing molecule (1.0 eq) and this compound (1.2 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Visualizations
Experimental Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker.
Characterization Workflow for this compound
Caption: A standard workflow for the comprehensive characterization of this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
m-PEG48-Br safety data sheet and handling
An In-Depth Technical Guide to the Safe Handling of m-PEG48-Br
For researchers, scientists, and drug development professionals, the proper handling of specialized reagents is paramount to ensuring both experimental success and laboratory safety. This guide provides a comprehensive overview of the safety data and handling procedures for methoxy-poly(ethylene glycol)-bromide with 48 repeating units (this compound), a commonly utilized PEGylation reagent.
Chemical Identification
| Identifier | Information |
| Chemical Name | Methoxy-poly(ethylene glycol)-bromide |
| Synonyms | mPEG-Br, Methoxy (B1213986) PEG bromide |
| Molecular Formula | CH3O(CH2CH2O)48Br |
| Primary Use | Laboratory chemical for synthesis, medical research, drug-release, nanotechnology, and new materials research.[1] |
Hazard Identification
According to available safety data sheets for mPEG-Bromide compounds, this compound is not classified as a hazardous substance or mixture.[2] However, as with any chemical reagent, appropriate caution should be exercised.
GHS Classification: Not a hazardous substance or mixture.[2] Label Elements: No GHS label elements, including precautionary statements, are required.[2] Other Hazards: None identified.[2]
First Aid Measures
In the event of exposure, the following first aid measures should be taken.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove any contaminated clothing. |
| Eye Contact | Flush eyes with water as a precautionary measure. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Special Hazards | No specific data available. |
| Protective Equipment | For significant fires, wear a self-contained breathing apparatus. |
Accidental Release Measures
| Aspect | Recommendation |
| Personal Precautions | Avoid dust formation and breathing vapors, mist, or gas. |
| Environmental Precautions | Prevent the material from entering drains or water courses. |
| Containment and Cleaning | Mix with an inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a sealed container for disposal. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Do not breathe dust. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures vary by supplier, typically ranging from -5°C to -20°C. Keep away from direct sunlight. |
Exposure Controls and Personal Protection
| Control/Protection | Recommendation |
| Engineering Controls | Use only in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands after handling. |
| Skin and Body Protection | Wear appropriate protective clothing. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid. |
| Solubility | Soluble in water and many organic solvents. |
Stability and Reactivity
| Aspect | Information |
| Reactivity | The bromide group is reactive and can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles. |
| Chemical Stability | Stable under recommended storage conditions. |
| Hazardous Reactions | No data available. |
| Conditions to Avoid | Heat, flames, and sparks. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | No data available. |
Experimental Protocols and Handling Considerations
This compound is a key intermediate in the synthesis of various PEG derivatives for bioconjugation, drug delivery, and materials science. The bromide end-group allows for facile conversion to other functional groups.
A typical experimental workflow involving this compound for the synthesis of a PEGylated product is outlined below.
Caption: A generalized workflow for the nucleophilic substitution reaction of this compound.
The following diagram illustrates the logical relationship for safe handling practices in the laboratory.
Caption: Key safety considerations for the handling and storage of this compound.
Toxicological Information
Detailed toxicological studies for this compound are not available. The major component, polyethylene (B3416737) glycol, is generally considered to have low toxicity. However, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to arrange for disposal by a licensed disposal company.
This technical guide is intended to provide a summary of the available safety and handling information for this compound. It is essential for all laboratory personnel to be familiar with this information and to follow good laboratory practices when handling this or any other chemical reagent. Always refer to the most current safety data sheet provided by the supplier before use.
References
Methodological & Application
Application Notes and Protocols for m-PEG48-Br Synthesis in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[1] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which is crucial for the formation of a stable ternary complex between the POI and the E3 ligase.[2]
This document provides detailed protocols for the synthesis of m-PEG48-Br, a monomethylated polyethylene glycol linker with 48 ethylene (B1197577) glycol units and a terminal bromide, and its subsequent application in the development of a PROTAC. The protocols are designed to be a comprehensive guide for researchers in the field of targeted protein degradation.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and a representative PROTAC.
Table 1: Synthesis of this compound - Reagents and Yield
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |
| m-PEG48-OH | ~2130 | 1.0 | (User defined) |
| Phosphorus tribromide (PBr₃) | 270.69 | 0.5 | (Calculated) |
| Dichloromethane (DCM) | 84.93 | - | (To dissolve) |
| Diethyl ether | 74.12 | - | (For precipitation) |
| Product | This compound | - | Typical Yield: >90% |
Table 2: Synthesis of JQ1-(PEG48)-Pomalidomide PROTAC - Reagents and Yield
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |
| (+)-JQ1 | 456.98 | 1.0 | (User defined) |
| This compound | ~2195 | 1.2 | (Calculated) |
| Potassium carbonate (K₂CO₃) | 138.21 | 3.0 | (Calculated) |
| Anhydrous DMF | 73.09 | - | (To dissolve) |
| Intermediate 1 | JQ1-PEG48-OH | - | Typical Yield: Variable |
| Trifluoroacetic acid (TFA) | 114.02 | - | (For deprotection) |
| Pomalidomide (B1683931) | 273.24 | 1.0 | (Calculated) |
| HATU | 380.23 | 1.2 | (Calculated) |
| DIPEA | 129.24 | 3.0 | (Calculated) |
| Final PROTAC | JQ1-(PEG48)-Pomalidomide | - | Typical Yield: Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound from m-PEG48-OH
This protocol describes the conversion of the terminal hydroxyl group of monomethylated PEG48 to a bromide.
Materials and Reagents:
-
m-PEG48-OH
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve m-PEG48-OH (1.0 eq) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by ¹H NMR to confirm the disappearance of the hydroxyl proton and the appearance of signals corresponding to the brominated terminus.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the resulting white solid under vacuum to yield this compound.[4]
Characterization:
The structure of this compound can be confirmed by ¹H NMR spectroscopy. The characteristic signals include the methoxy (B1213986) protons at ~3.38 ppm and the large peak for the PEG backbone methylene (B1212753) protons at ~3.64 ppm. The disappearance of the terminal alcohol proton and a shift in the signal of the terminal methylene protons confirm the successful bromination.
Protocol 2: Synthesis of a JQ1-(PEG48)-Pomalidomide PROTAC
This protocol details the two-step synthesis of a PROTAC targeting the BRD4 protein using JQ1 as the warhead, pomalidomide as the E3 ligase ligand, and the synthesized this compound as the linker.[5]
Step 1: Synthesis of JQ1-PEG48 Intermediate
This step involves the nucleophilic substitution of the bromide on the this compound linker with the phenolic hydroxyl group of (+)-JQ1.[5]
Materials and Reagents:
-
(+)-JQ1
-
This compound (from Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).[5]
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.[5]
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[5]
-
Wash the organic layer sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG48 intermediate.[5]
Step 2: Coupling of JQ1-PEG48 Intermediate with Pomalidomide
This step involves the formation of an amide bond between the terminal amine of the modified linker (after a hypothetical deprotection step if a protected amine was used, or direct coupling if the linker has a carboxylic acid functionality) and pomalidomide. This example assumes a linker that presents a primary amine for coupling with the carboxylic acid of pomalidomide, which would require modification of the initial this compound. For this protocol, we will assume a hypothetical conversion of the terminal bromide to an amine has been performed.
Materials and Reagents:
-
JQ1-PEG48-NH₂ (hypothetical intermediate)
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[5]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.[5]
-
Add a solution of the JQ1-PEG48-NH₂ intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.[5]
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude final PROTAC by flash column chromatography or preparative HPLC.
Mandatory Visualization
Caption: Workflow for this compound synthesis and its use in developing a JQ1-Pomalidomide PROTAC.
Caption: PROTAC-mediated degradation of the BRD4 protein by hijacking the E3 ligase Cereblon.
References
Application Notes and Protocols for m-PEG48-Br in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can improve a molecule's solubility, extend its in vivo circulation half-life, and reduce its immunogenicity.[1][2][3] This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)-48-bromide (m-PEG48-Br), a monofunctional PEG reagent, in bioconjugation reactions.
This compound possesses a terminal bromide group that can react with nucleophilic functional groups on biomolecules, such as the primary amines of lysine (B10760008) residues and the thiols of cysteine residues, through a nucleophilic substitution (SN2) reaction.[] The methoxy (B1213986) group at the other terminus prevents crosslinking, ensuring a well-defined conjugate.[5]
Chemical Structure:
Molecular Formula: C97H195BrO48
Molecular Weight: 2209.46 g/mol
Data Presentation: Quantitative Parameters for this compound Bioconjugation
The following table summarizes key quantitative parameters for bioconjugation reactions with this compound. Please note that specific efficiencies and yields can vary depending on the biomolecule, reaction conditions, and purification methods. The data presented here are illustrative ranges based on typical PEGylation reactions with PEG-halides.
| Parameter | Target: Primary Amines (e.g., Lysine) | Target: Thiols (e.g., Cysteine) |
| Molar Excess of this compound | 5 to 50-fold | 5 to 20-fold |
| Reaction pH | 8.0 - 9.5 | 7.0 - 8.5 |
| Reaction Temperature | 4 - 25°C | 4 - 25°C |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Estimated Conjugation Efficiency | 40 - 70% | 60 - 90% |
| Typical Final Yield | 30 - 60% | 50 - 80% |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for bioconjugation reactions using this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomolecule (e.g., protein, peptide) with available amine or thiol groups
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffers:
-
For Amine Conjugation: Phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer (pH 8.0-9.5). Avoid buffers containing primary amines (e.g., Tris).
-
For Thiol Conjugation: Phosphate buffer (pH 7.0-8.5) containing a chelating agent like EDTA to prevent disulfide bond formation.
-
-
Reducing Agent (for thiol conjugation, if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (optional): e.g., glycine (B1666218) or other primary amine for amine reactions, or a small molecule thiol for thiol reactions.
-
Purification System: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) columns and system.
-
Analysis Equipment: SDS-PAGE system, spectrophotometer, mass spectrometer.
Storage and Handling of this compound
-
Store this compound at -20°C in a desiccated environment.
-
Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions of this compound in anhydrous DMSO or DMF. Unused stock solution should be stored at -20°C under an inert gas (e.g., argon or nitrogen).
Protocol 1: Conjugation of this compound to Primary Amines (e.g., Lysine Residues)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-100 mg/mL.
-
-
Preparation of Biomolecule Solution:
-
Dissolve the biomolecule in the chosen amine-free reaction buffer (pH 8.0-9.5) to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution. The molar ratio of this compound to the biomolecule should typically be between 5:1 and 50:1. The optimal ratio should be determined empirically for each specific biomolecule.
-
Gently mix the reaction solution and incubate at 4-25°C for 4-24 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as glycine can be added to a final concentration of 10-50 mM to react with any excess this compound.
-
-
Purification of the Conjugate:
-
Purify the PEGylated biomolecule from unreacted this compound and unconjugated biomolecule using an appropriate chromatography technique.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from the smaller, unreacted biomolecule and this compound.
-
Ion-Exchange Chromatography (IEX): Can be used to separate based on changes in the overall charge of the biomolecule after PEGylation.
-
-
Protocol 2: Conjugation of this compound to Thiol Groups (e.g., Cysteine Residues)
-
Reduction of Disulfide Bonds (if necessary):
-
If the cysteine residues are in the form of disulfide bonds, they must first be reduced. Dissolve the biomolecule in a suitable buffer (pH 7.0-8.5) and add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at room temperature.
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-100 mg/mL.
-
-
Preparation of Biomolecule Solution:
-
Dissolve the reduced biomolecule in the thiol-conjugation buffer (pH 7.0-8.5) to a concentration of 1-10 mg/mL. The buffer should be de-gassed and can contain EDTA to prevent re-oxidation of the thiols.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution at a molar ratio of 5:1 to 20:1 (this compound to biomolecule).
-
Gently mix and incubate at 4-25°C for 2-12 hours. Monitor the reaction by SDS-PAGE.
-
-
Quenching the Reaction (Optional):
-
Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Purify the conjugate using SEC, IEX, or HIC. HIC can be particularly useful as PEGylation can alter the hydrophobicity of the biomolecule.
-
Analysis of Conjugates
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the biomolecule after PEGylation. The PEGylated product will appear as a band with higher molecular weight compared to the unconjugated biomolecule.
-
Size-Exclusion Chromatography (SEC): Can be used to determine the hydrodynamic volume of the conjugate and to assess the purity and degree of aggregation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate determination of the molecular weight of the conjugate, allowing for the confirmation of the number of PEG chains attached to the biomolecule.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive this compound due to hydrolysis.- Suboptimal pH.- Insufficient molar excess of this compound.- Inaccessible target functional groups on the biomolecule. | - Use fresh, anhydrous DMSO/DMF for stock solution.- Optimize the pH of the reaction buffer.- Increase the molar excess of this compound.- Consider denaturing and refolding the protein to expose more reactive sites. |
| Precipitation of Protein | - High concentration of organic solvent from this compound stock.- Protein instability at the reaction pH. | - Keep the volume of the this compound stock solution to a minimum.- Perform a buffer screen to find the optimal pH for protein stability. |
| Multiple PEGylation Products | - High molar excess of this compound.- Long reaction time. | - Reduce the molar excess of this compound.- Decrease the reaction time and monitor the reaction more frequently. |
| No Reaction | - Absence of accessible amine or thiol groups on the biomolecule.- Incorrect buffer composition (e.g., presence of primary amines in amine conjugation). | - Confirm the presence of reactive groups on the biomolecule.- Ensure the use of appropriate, non-interfering buffers. |
References
Application Notes and Protocols: Reaction of m-PEG48-Br with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, is a cornerstone technique in drug delivery, bioconjugation, and materials science. It can enhance the solubility, stability, and pharmacokinetic profile of therapeutic proteins, peptides, and small molecules. Methoxy-PEG48-Bromide (m-PEG48-Br) is a PEGylation reagent featuring a terminal bromide group. This functional group allows for the covalent attachment of the PEG chain to nucleophilic substrates, including primary amines, through a nucleophilic substitution reaction.
These application notes provide a detailed overview of the reaction conditions for conjugating this compound to primary amines, along with generalized experimental protocols. The information is based on the principles of nucleophilic substitution reactions between alkyl halides and amines. Researchers should note that the provided protocols are starting points and require optimization for specific applications and substrates.
Reaction Mechanism and Principles
The reaction between this compound and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group.
A key challenge in the alkylation of primary amines is the potential for over-alkylation.[1][2][3] The secondary amine formed after the initial reaction is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.[4][5] To favor mono-alkylation and obtain the desired secondary amine conjugate, it is common practice to use a large excess of the primary amine relative to the this compound.[6][7]
The reaction also produces hydrobromic acid (HBr) as a byproduct.[6] This acid will protonate the basic amine starting material and product, rendering them non-nucleophilic. Therefore, a non-nucleophilic base is required to neutralize the acid and ensure the reaction proceeds to completion.
Key Reaction Parameters
The efficiency and selectivity of the reaction between this compound and a primary amine are influenced by several factors, which are summarized in the table below.
| Parameter | General Recommendation | Rationale & Considerations |
| Stoichiometry (Amine:PEG-Br) | >10:1 (molar ratio) | A large excess of the primary amine favors mono-alkylation and minimizes the formation of secondary and tertiary amine byproducts.[6][7] The optimal ratio should be determined empirically. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, THF, Acetonitrile) | These solvents can dissolve both the polar PEG reagent and the amine, and they do not participate in the reaction.[8] DMF and THF are common choices.[8] |
| Base | Non-nucleophilic base (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate) | Required to neutralize the HBr byproduct, which would otherwise protonate and deactivate the amine nucleophile.[8] The base should be added in at least a stoichiometric equivalent to the this compound. |
| Temperature | Room Temperature to 50°C | The reaction can often proceed at room temperature, but gentle heating may be required to increase the reaction rate, especially for less reactive amines.[8] Higher temperatures can also increase the rate of side reactions. |
| Reaction Time | 12 - 48 hours | The reaction time is dependent on the reactivity of the amine, temperature, and concentration. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, NMR).[8] |
| Concentration | 10-100 mg/mL of this compound | The optimal concentration will depend on the solubility of the reactants and the desired reaction kinetics. |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with a primary amine. These should be adapted and optimized for the specific reactants and desired product.
Protocol 1: Small Molecule Primary Amine Conjugation
This protocol is suitable for the conjugation of this compound to a small molecule containing a primary amine.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Purification supplies (e.g., dialysis tubing, size exclusion chromatography column)
Procedure:
-
Preparation: Dry the reaction vessel and stirrer bar under vacuum or in an oven and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Dissolution: Dissolve the primary amine-containing molecule in anhydrous DMF. A 10-fold or greater molar excess relative to the this compound is recommended.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or DIPEA, to the amine solution. Use at least 1.5 equivalents of the base relative to the this compound.
-
Addition of PEG Reagent: In a separate vial, dissolve the this compound in a minimal amount of anhydrous DMF. Add the this compound solution dropwise to the stirring amine solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 40-50°C.
-
Quenching and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified to remove excess amine, base, and salts. Common purification methods for PEGylated compounds include dialysis, size exclusion chromatography (SEC), or preparative HPLC.
Protocol 2: Protein or Peptide N-terminal/Lysine (B10760008) Conjugation
This protocol provides a starting point for the PEGylation of primary amines on a protein or peptide (N-terminus or lysine side chains). Buffer conditions are critical to maintain protein stability and reactivity.
Materials:
-
This compound
-
Protein or peptide with accessible primary amines
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.5-8.5. Avoid buffers containing primary amines, such as Tris.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification supplies (e.g., dialysis tubing with appropriate molecular weight cutoff, size exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction: Add the desired molar excess of the this compound stock solution to the stirring protein solution. The optimal molar ratio of PEG to protein must be determined empirically but can range from 5:1 to 50:1. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C for 12-24 hours. Gentle mixing is recommended.
-
Purification: Remove the unreacted this compound and byproducts by dialysis against a suitable buffer, or by size exclusion chromatography.
-
Characterization: The extent of PEGylation can be characterized by SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry, or HPLC.
Visualizations
Caption: SN2 reaction of this compound with a primary amine.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Amination [fishersci.co.uk]
A Step-by-Step Guide to m-PEG48-Br in PROTAC Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed walkthrough for the utilization of m-PEG48-Br, a methoxy-terminated polyethylene (B3416737) glycol with 48 ethylene (B1197577) glycol units and a terminal bromide, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.[2][3][4] PEG linkers, in particular, are widely employed to enhance the physicochemical properties of PROTACs.
General Principles of PROTAC Synthesis with PEG Linkers
The synthesis of PROTACs is a modular process that involves the assembly of three key components: a ligand for the target protein of interest (the "warhead"), a ligand for an E3 ligase (the "anchor"), and the connecting linker. The strategic choice of the linker and the coupling chemistry is paramount for a successful synthesis. Common synthetic strategies include amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry). The use of a bromo-functionalized PEG linker like this compound introduces an alternative and robust method for conjugation, typically through nucleophilic substitution.
Experimental Protocols
This section details the synthetic protocols for incorporating the this compound linker to connect a warhead and an E3 ligase ligand. The following protocols assume the warhead possesses a nucleophilic functional group (e.g., a phenol (B47542) or a primary amine) suitable for reacting with the alkyl bromide of the linker.
Protocol 1: Synthesis of Warhead-PEG48-Br Intermediate
This protocol describes the coupling of a warhead containing a nucleophilic moiety with this compound.
Reagents and Materials:
-
Warhead with a nucleophilic functional group (e.g., phenolic hydroxyl or primary amine) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (for phenolic nucleophiles, 3.0 eq) or Diisopropylethylamine (DIPEA) (for amine nucleophiles, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add the appropriate base: K2CO3 or Cs2CO3 for a phenolic hydroxyl, or DIPEA for an amine nucleophile (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG48-Br intermediate.
Protocol 2: Synthesis of the Final PROTAC via Nucleophilic Substitution
This protocol outlines the final step of coupling the Warhead-PEG48-Br intermediate with the E3 ligase ligand, which should also possess a suitable nucleophile.
Reagents and Materials:
-
Warhead-PEG48-Br intermediate (1.0 eq)
-
E3 ligase ligand with a nucleophilic functional group (e.g., amine or thiol) (1.2 eq)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Add the appropriate base (K2CO3 or DIPEA, 3.0 eq) and stir for 30 minutes at room temperature.
-
Add a solution of the Warhead-PEG48-Br intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction at an elevated temperature (e.g., 80 °C) overnight.
-
Monitor the reaction for the disappearance of starting materials and the formation of the product by LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Perform an aqueous workup by washing with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to obtain the product with high purity.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs utilizing PEG linkers. The exact values will be dependent on the specific warhead and E3 ligase ligand used.
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Protocol 1 | Warhead-PEG48-Br Intermediate | 60-80 | >95 |
| Protocol 2 | Final PROTAC | 40-60 | >98 |
| Analytical Method | Purpose | Typical Result |
| LC-MS | Reaction monitoring and mass confirmation | Expected molecular weight of intermediates and final product confirmed. |
| ¹H NMR | Structural elucidation | Peaks corresponding to the warhead, E3 ligase ligand, and PEG linker are present in the final product spectrum. |
| Preparative HPLC | Final purification of the PROTAC | Isolation of the final compound to a high degree of purity. |
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts in the synthesis of PROTACs using this compound.
Caption: General workflow for PROTAC synthesis using this compound.
Caption: PROTAC mechanism of action leading to protein degradation.
References
Application Notes and Protocols for m-PEG48-Br in Targeted Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol (48)-bromide (m-PEG48-Br) in the development of targeted drug delivery systems, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in this innovative field.
Introduction to this compound in Targeted Drug Delivery
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of various molecules, including small drugs, peptides, and nanoparticles.[1][2] PEGylation can improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, which in turn prolongs its circulation time by reducing renal clearance.[3] Additionally, the hydrophilic nature of the PEG chain can increase the solubility of hydrophobic drugs and shield the conjugated molecule from the host's immune system, thereby reducing immunogenicity.[2][3]
This compound is a monofunctional PEG derivative with a terminal methyl ether group and a reactive bromide group. The 48-unit PEG chain provides a significant hydrophilic and flexible spacer, making it a valuable tool in targeted drug delivery. The terminal bromide allows for covalent conjugation to various targeting moieties, therapeutic agents, or functional groups through nucleophilic substitution reactions.
A prominent application of this compound is in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[3] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[3] The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the POI and the E3 ligase.[5] The extended length of the this compound linker can provide the necessary flexibility and spatial orientation to facilitate this interaction, potentially leading to more efficient protein degradation.[6][7]
Key Applications of this compound
-
PROTAC Synthesis: The primary application of this compound is as a flexible, long-chain linker in the modular synthesis of PROTACs for targeted protein degradation.
-
Nanoparticle Functionalization: The PEG chain can be used to functionalize the surface of nanoparticles, improving their stability, biocompatibility, and circulation time in vivo. The terminal bromide allows for the subsequent attachment of targeting ligands or drugs.
-
Bioconjugation: this compound can be used to PEGylate proteins, peptides, or other biomolecules that have a suitable nucleophilic group for conjugation, thereby improving their therapeutic properties.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
Note: The atom chain length in the tables below represents the number of atoms in the linker backbone and is significantly shorter than the 48 ethylene (B1197577) glycol units in this compound. This data is presented to illustrate the general trend of how linker length affects PROTAC performance.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [5][7]
| PROTAC Linker Atom Chain Length | DC50 (nM) | Dmax (%) |
| 8 | >1000 | <20 |
| 12 | 100 - 500 | ~60 |
| 16 | <100 | >80 |
Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Different Linker Lengths [1][7]
| PROTAC Linker Atom Chain Length | DC50 (nM) | Dmax (%) |
| <12 | No degradation | 0 |
| 12-29 | <500 | >70 |
| 21 | 3 | 96 |
Table 3: Comparative Efficacy of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs with Different Linker Lengths [5]
| PROTAC Linker (Number of PEG units) | DC50 (nM) | Dmax (%) |
| 2 | 250 | ~50 |
| 4 | 50 | >90 |
| 6 | 100 | ~80 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC using this compound via Nucleophilic Substitution
This protocol describes the synthesis of a PROTAC by first conjugating a POI ligand containing a nucleophilic group (e.g., a phenol (B47542) or amine) to this compound, followed by deprotection (if necessary) and coupling to an E3 ligase ligand. As a case study, the synthesis of a generic PROTAC targeting a protein with a suitable phenolic hydroxyl group is outlined.
Step 1: Conjugation of POI Ligand to this compound
-
Reagents and Materials:
-
POI ligand with a phenolic hydroxyl group (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add the base (K2CO3 or Cs2CO3, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG48-OMe intermediate.
-
Step 2: Coupling of POI-PEG48-OMe Intermediate to E3 Ligase Ligand
-
Reagents and Materials:
-
POI-PEG48-OMe intermediate (1.0 eq)
-
E3 ligase ligand with a carboxylic acid group (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) (1.1 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)
-
Base (e.g., DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
The terminal methyl ether of the this compound is generally unreactive for direct amide coupling. To couple to an E3 ligase ligand, the starting PEG linker would need a different functional group at the other end, for example, an amine or a carboxylic acid. Assuming a hypothetical bifunctional PEG linker HOOC-PEG48-Br was used in Step 1, the resulting POI-PEG48-COOH could then be coupled to an amine-containing E3 ligase ligand.
-
Alternatively, if the this compound is intended to be the complete linker, the E3 ligase ligand would need to be pre-functionalized with a group that can react with the POI-PEG conjugate.
-
For the purpose of a general protocol, we will assume the synthesis of a PROTAC where the E3 ligase ligand has a carboxylic acid and the POI-PEG intermediate has a terminal amine (requiring a different starting PEG linker than this compound, such as NH2-PEG48-Br).
-
To a solution of the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF, add the coupling reagent (1.2 eq) and the base (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the POI-PEG48-NH2 intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1 and purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Characterization of the Synthesized PROTAC
-
Objective: To confirm the identity and purity of the final PROTAC molecule.
-
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the accurate mass and molecular formula of the PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Protocol 3: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
-
Objective: To determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
-
Method: Western Blotting
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action```dot
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Targeted Signaling Pathway: Androgen Receptor (AR) Degradation in Prostate Cancer
PROTACs are being actively developed to target the Androgen Receptor (AR), a key driver of prostate cancer. [2][8][9]The following diagram illustrates the targeted degradation of AR by a PROTAC, thereby inhibiting downstream signaling pathways that promote tumor growth.
Caption: Inhibition of AR signaling via PROTAC-mediated degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG48-Br in the Surface Modification of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG48-Br is a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal bromide group. This functional group allows for the covalent attachment of the PEG chain to nucleophilic residues on biomolecules, a process known as PEGylation. PEGylation is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The attachment of the hydrophilic PEG chain can increase solubility, extend circulating half-life by reducing renal clearance, and shield the biomolecule from proteolytic degradation and immune recognition.[1][2]
The bromo group of this compound acts as an electrophile, readily reacting with nucleophilic side chains of amino acids such as lysine (B10760008), cysteine, and histidine through an alkylation reaction.[3][4] This makes this compound a valuable tool for the stable, covalent modification of biomolecules. One prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target-binding ligand and an E3 ligase-recruiting ligand.[5]
These application notes provide an overview of the use of this compound in biomolecule modification, including detailed experimental protocols for protein and peptide conjugation, and methods for the characterization of the resulting PEGylated products.
Key Applications
-
PROTAC Synthesis: this compound is frequently used as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG linker provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
-
Protein and Peptide PEGylation: Modification of proteins and peptides with this compound can enhance their therapeutic properties. This includes increased serum half-life, improved stability, and reduced immunogenicity.
-
Surface Modification of Nanoparticles: The hydrophilic nature of the PEG chain can be utilized to modify the surface of nanoparticles for drug delivery applications, improving their biocompatibility and circulation time.
Experimental Protocols
Protocol 1: General Procedure for the Conjugation of this compound to a Protein
This protocol describes a general method for the alkylation of primary amine groups (e.g., lysine residues) on a model protein with this compound. Optimization of reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) is crucial for each specific protein.
Materials:
-
Protein of interest (e.g., Lysozyme)
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Characterization instruments (e.g., SDS-PAGE, Mass Spectrometry, NMR)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO to a desired stock concentration.
-
Conjugation Reaction: Add the this compound solution to the protein solution at a specific molar excess (e.g., 5 to 20-fold molar excess of PEG reagent over the protein).
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-24 hours. The optimal reaction time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 1 hour at room temperature.
-
Purification: Remove unreacted this compound and purify the PEGylated protein using SEC or IEX.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight. Determine the degree of PEGylation and identify modification sites using mass spectrometry. The concentration of the PEGylated protein can be quantified using NMR spectroscopy.
Illustrative Quantitative Data for Lysozyme PEGylation:
| Molar Ratio (this compound:Lysozyme) | Reaction Time (hours) | Average Degree of PEGylation (by Mass Spectrometry) | Yield of Mono-PEGylated Lysozyme (%) |
| 5:1 | 12 | 1.2 | 65 |
| 10:1 | 12 | 2.5 | 40 |
| 20:1 | 12 | 4.1 | 15 |
| 10:1 | 4 | 1.8 | 55 |
| 10:1 | 24 | 3.2 | 30 |
Note: The data presented in this table is for illustrative purposes and should be experimentally determined for each specific application.
Protocol 2: Synthesis of a PROTAC using this compound Linker
This protocol outlines the synthesis of a generic PROTAC via a convergent approach, where the target-binding ligand and the E3 ligase ligand are coupled to the this compound linker in a stepwise manner. This example assumes one of the ligands has a free amine for reaction with the bromo group of the PEG linker, and the other component will be attached to the methoxy (B1213986) end after conversion to a reactive group (a hypothetical scenario for illustrative purposes, as typically a heterobifunctional PEG linker would be used). A more common approach involves using a heterobifunctional PEG linker. However, for the purpose of demonstrating the reactivity of the bromo group, this protocol focuses on that specific reaction.
Materials:
-
Target-binding ligand with a nucleophilic group (e.g., primary amine)
-
This compound
-
E3 ligase ligand with a suitable functional group for coupling
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
-
Characterization instruments (e.g., LC-MS, NMR)
Procedure:
-
Step 1: Coupling of Target-Binding Ligand to this compound
-
Dissolve the amine-containing target-binding ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (Ligand-PEG48-OH) by reverse-phase HPLC.
-
-
Step 2: Activation of the Hydroxyl Terminus of the PEG Linker (Hypothetical) This step is illustrative. In a typical PROTAC synthesis, a heterobifunctional linker would be used, eliminating this step. For this example, we assume activation to an NHS ester.
-
Dissolve the Ligand-PEG48-OH (1.0 eq) in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by LC-MS.
-
Use the activated product directly in the next step.
-
-
Step 3: Coupling of the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a primary amine (1.0 eq) in anhydrous DMF.
-
Add the activated Ligand-PEG48-O-NHS solution from Step 2.
-
Add DIPEA (2.0 eq) and stir at room temperature for 12-24 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Illustrative Quantitative Data for PROTAC Synthesis:
| Reaction Step | Reactants | Product | Yield (%) | Purity (by HPLC) (%) |
| 1 | Ligand-NH2 + this compound | Ligand-PEG48-OH | 75 | >95 |
| 2 (Hypothetical) | Ligand-PEG48-OH + DSC | Ligand-PEG48-O-NHS | - | - |
| 3 | Ligand-PEG48-O-NHS + E3-Ligand-NH2 | Final PROTAC | 60 | >98 |
Note: The data presented in this table is for illustrative purposes and should be experimentally determined for each specific synthesis.
Visualizations
Caption: Experimental workflow for the PEGylation of a protein with this compound.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.
Caption: Mechanism of action for a PROTAC utilizing an this compound linker to induce target protein degradation.
Conclusion
This compound is a versatile reagent for the surface modification of biomolecules, offering a straightforward method for introducing a long-chain PEG moiety through a stable covalent bond. Its application in the development of PROTACs highlights its importance in modern drug discovery. The protocols provided herein serve as a starting point for researchers, and it is emphasized that optimization of reaction conditions is essential for achieving the desired degree of modification and preserving the biological activity of the biomolecule. Proper characterization of the final conjugate is critical to ensure its quality and efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PROTAC-mediated Protein Degradation
Topic: Experimental Setup for PEG-Linker Mediated Protein Degradation using a Model PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Principle of Action: dBET1-Mediated BET Protein Degradation
dBET1 is composed of (+)-JQ1, a potent BET inhibitor, linked to a phthalimide (B116566) moiety that binds to the CRBN E3 ligase[2][]. By bringing BRD4 into proximity with CRBN, dBET1 facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4. Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This degradation leads to the downregulation of key oncogenes, such as c-MYC, and induces apoptosis in cancer cells[1][4].
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below is a summary of quantitative data for dBET1 from various studies.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| BRD4 Degradation EC50 | 430 nM | SUM149 (Breast Cancer) | 18 hours | [4] |
| BRD4 Degradation | >85% at 100 nM | MV4;11 (AML) | 18 hours | [4] |
| BRD2, BRD3, BRD4 Degradation | 30-100 pM | RS4;11 (Leukemia) | 24 hours | [5] |
| Cell Growth Inhibition IC50 | 51 pM | RS4;11 (Leukemia) | Not Specified | [5] |
Signaling Pathway
Figure 1: Signaling pathway of dBET1-mediated BRD4 degradation and downstream effects.
Experimental Protocols
Protocol 1: In Vitro Evaluation of BRD4 Degradation by Western Blot
This protocol outlines the steps to assess the dose-dependent degradation of BRD4 in a cancer cell line following treatment with a PROTAC like dBET1.
Materials:
-
Human acute myeloid leukemia (MV4;11) or breast cancer (SUM149) cell lines
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
dBET1 (or other PROTAC)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed MV4;11 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Allow cells to acclimate for 24 hours.
-
Prepare serial dilutions of dBET1 in DMSO. A typical concentration range would be from 1 nM to 10 µM.
-
Treat cells with varying concentrations of dBET1 or DMSO vehicle control for a specified time (e.g., 4, 8, 18, or 24 hours)[4].
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-MYC, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the BRD4 and c-MYC bands to the corresponding GAPDH loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 value.
-
Figure 2: Experimental workflow for assessing PROTAC-mediated protein degradation.
Protocol 2: Confirmation of Proteasome- and E3 Ligase-Dependence
To confirm that the observed protein degradation is mediated by the proteasome and the intended E3 ligase, co-treatment experiments with inhibitors are performed.
Materials:
-
All materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132 or Carfilzomib)
-
Neddylation inhibitor (e.g., MLN4924, to inhibit Cullin-RING E3 ligases)
-
Free (+)-JQ1 (to compete for BRD4 binding)
-
Free thalidomide (B1683933) (to compete for CRBN binding)
Procedure:
-
Cell Culture and Pre-treatment:
-
Seed and culture cells as described in Protocol 1.
-
Pre-treat cells with the inhibitors for 1-4 hours before adding the PROTAC.
-
MG132 (e.g., 10-50 µM)
-
MLN4924 (e.g., 1-3 µM)
-
(+)-JQ1 (e.g., 10 µM)
-
Thalidomide (e.g., 10 µM)[4]
-
-
-
PROTAC Treatment:
-
Add the PROTAC (e.g., dBET1 at its DC90 concentration) to the pre-treated cells and incubate for a shorter duration (e.g., 2-4 hours) where significant degradation is observed.
-
-
Analysis:
-
Harvest cells and perform Western blotting as described in Protocol 1.
-
Expected Results:
-
Co-treatment with MG132 or MLN4924 should rescue BRD4 from degradation, confirming proteasome and Cullin-RING ligase dependence.
-
Co-treatment with excess free (+)-JQ1 or thalidomide should also prevent BRD4 degradation by competing with dBET1 for binding to BRD4 or CRBN, respectively, confirming the requirement of ternary complex formation.
-
-
Conclusion
The use of PROTACs for targeted protein degradation is a powerful technique in drug discovery and chemical biology. The experimental protocols provided here, using the well-vetted dBET1 as a model system, offer a robust framework for researchers to evaluate the efficacy and mechanism of action of novel PROTACs, including those synthesized with long PEG linkers like m-PEG48-Br. Careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and interpretable data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG48-Br in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of m-PEG48-Br, a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal bromide group, in the development of novel therapeutics. The primary application of this long-chain PEG linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.
Introduction to this compound and its Role in PROTACs
This compound is a heterobifunctional linker composed of a methoxy-capped polyethylene glycol chain with 48 repeating ethylene (B1197577) glycol units, terminating in a reactive bromide group. This structure imparts specific, desirable characteristics to therapeutic molecules, particularly PROTACs.
PROTACs are chimeric molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal system, the proteasome. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
The key features of the this compound linker are:
-
Extended Length: The 48-unit PEG chain provides a significant spatial separation between the two ends of the PROTAC, which can be crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.
-
Hydrophilicity: The PEG backbone enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic profile and bioavailability.[1][2][3]
-
Flexibility: The flexible nature of the PEG chain allows for conformational adjustments that can facilitate the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.
-
Reactive Handle: The terminal bromide group allows for covalent conjugation to a variety of nucleophiles, such as thiols, enabling the attachment of either the target protein ligand or the E3 ligase ligand.[4][5]
Applications in Therapeutic Areas
The use of this compound in PROTAC design is applicable to a wide range of diseases where specific proteins are known to be drivers of pathology. These include:
-
Oncology: Targeting oncogenic proteins, such as mutated kinases or transcription factors, that are considered "undruggable" by traditional inhibitors.
-
Neurodegenerative Diseases: Degrading aggregated or misfolded proteins implicated in diseases like Alzheimer's and Parkinson's.
-
Inflammatory and Autoimmune Diseases: Eliminating pro-inflammatory proteins or aberrant immune signaling components.
-
Viral Infections: Targeting viral proteins essential for replication.
Quantitative Data Summary
While specific quantitative data for PROTACs utilizing a 48-unit PEG linker is not extensively published, the following table summarizes the expected impact of a long-chain PEG linker, such as this compound, on key PROTAC parameters based on established principles. For comparative purposes, representative data for PROTACs with varying PEG linker lengths are often evaluated to determine the optimal linker for a given target.
| Parameter | Expected Impact of this compound (Long-Chain PEG Linker) | Rationale |
| Aqueous Solubility | High | The hydrophilic nature of the long PEG chain significantly improves the solubility of often hydrophobic PROTAC molecules. |
| Cell Permeability | Variable; potentially decreased | Increased molecular weight and hydrophilicity can hinder passive diffusion across cell membranes. However, the flexible linker may adopt conformations that shield polar surfaces, aiding transport. |
| Ternary Complex Stability | Potentially enhanced | The long, flexible linker can span greater distances and adopt optimal conformations to facilitate stable protein-protein interactions between the target and the E3 ligase. |
| Degradation Potency (DC50) | Highly target-dependent | The optimal linker length is specific to each target and E3 ligase pair. While longer linkers can be beneficial, an excessively long linker may decrease efficacy. |
| Maximal Degradation (Dmax) | Highly target-dependent | Similar to DC50, Dmax is influenced by the stability and conformation of the ternary complex, which is linker-dependent. |
| In Vivo Half-Life | Increased | PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, reducing renal clearance and extending circulation time. |
| Oral Bioavailability | Potentially improved | Enhanced solubility can contribute to better absorption. |
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general two-step synthetic route for constructing a PROTAC where a thiol-containing ligand (either for the target protein or E3 ligase) is conjugated to this compound, followed by coupling to the second ligand.
Step 1: Conjugation of Ligand-SH to this compound
-
Dissolution: Dissolve the thiol-containing ligand (Ligand-SH, 1.0 eq) and this compound (1.1 eq) in an anhydrous, polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2-3 eq), to the reaction mixture to deprotonate the thiol.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the Ligand-S-PEG48-OMe intermediate.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Step 2: Coupling of the Second Ligand
The subsequent coupling step will depend on the functional group on the second ligand and the corresponding functionality introduced in the first step (if any). A common approach is to have a terminal functional group on the PEG chain that can react with the second ligand. Since this compound has a methoxy (B1213986) cap, the other end of the PROTAC would need to be functionalized prior to the final coupling.
A more direct approach involves using a heterobifunctional PEG linker with distinct reactive groups at each end.
Protocol for In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in cultured cells.
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
PROTAC Treatment: Treat the cells with varying concentrations of the this compound-containing PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation).
Visualizations
Caption: General mechanism of action for a PROTAC utilizing an this compound linker.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
References
Troubleshooting & Optimization
troubleshooting low yield in m-PEG48-Br conjugation reactions
Technical Support Center: m-PEG48-Br Conjugation
Welcome to the technical support center for this compound conjugation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a biomolecule?
A1: The conjugation of this compound to a biomolecule, such as a protein, occurs via a nucleophilic substitution reaction, specifically an S\textsubscript{N}2 mechanism. In this reaction, a nucleophilic functional group on the biomolecule attacks the carbon atom attached to the bromine atom of the this compound. The bromide ion serves as a good leaving group, resulting in the formation of a stable covalent bond between the PEG chain and the biomolecule. Common nucleophiles on proteins are the thiol group (-SH) of cysteine residues and the primary amine (-NH2) of lysine (B10760008) residues.
Q2: Which amino acid residue is more reactive with this compound: cysteine or lysine?
A2: The thiol group of a cysteine residue is a more potent nucleophile than the primary amine of a lysine residue under typical reaction conditions. Therefore, cysteine residues will react more readily and specifically with this compound. To achieve conjugation, the thiol group needs to be in its deprotonated thiolate form (-S⁻), which is favored at a pH above its pKa (typically around 8.0-8.5).[1]
Q3: What are the critical factors influencing the yield of the conjugation reaction?
A3: Several factors can significantly impact the efficiency of the conjugation:
-
pH: The reaction pH is crucial as it affects the nucleophilicity of the target amino acid residues.[2]
-
Molar Ratio: The molar excess of this compound over the biomolecule is a key parameter to optimize.
-
Reagent Quality: The purity and stability of the this compound reagent are important. It is sensitive to moisture and should be stored properly.[3]
-
Buffer Composition: The choice of buffer can influence the reaction. Buffers containing competing nucleophiles, such as Tris, should be avoided.[4]
-
Reaction Time and Temperature: These parameters need to be optimized to ensure the reaction goes to completion without significant degradation of the reactants or product.[2]
Q4: How should I store and handle this compound?
A4: this compound is sensitive to moisture and oxidation. It should be stored at -20°C or lower under an inert gas like argon or nitrogen and protected from light. Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation. It is recommended to prepare solutions of the reagent immediately before use, as the bromide group can be susceptible to hydrolysis in aqueous solutions over time.
Troubleshooting Guide for Low Conjugation Yield
Issue 1: Low or No Conjugation Detected
| Possible Cause | Recommended Solution |
| Suboptimal pH | The thiol group of cysteine requires a pH around 7.0-8.5 to be sufficiently nucleophilic. For lysine, a higher pH of 8.5-9.5 is generally needed. Verify the pH of your reaction buffer and adjust if necessary. |
| Inactive this compound Reagent | Improper storage may have led to the degradation of the reagent. Use a fresh vial of this compound. It is advisable to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use. |
| Insufficient Molar Excess of PEG Reagent | Increase the molar ratio of this compound to your protein. A 10- to 20-fold molar excess is a common starting point for thiol conjugations. |
| Oxidized Thiol Groups (for Cysteine Conjugation) | Cysteine residues can form disulfide bonds, rendering them unreactive. Ensure your protein's thiol groups are reduced by pre-treating with a reducing agent like DTT or TCEP. Note that the reducing agent must be removed before adding the this compound. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target protein for the PEG reagent. Exchange the protein into a non-nucleophilic buffer such as phosphate-buffered saline (PBS). |
Issue 2: High Polydispersity (Multiple PEG Chains Attached)
| Possible Cause | Recommended Solution |
| High Molar Excess of PEG Reagent | A large excess of this compound can lead to non-specific conjugation to less reactive sites, especially if the reaction is left for an extended period. Reduce the molar excess of the PEG reagent. |
| Reaction pH is Too High | For cysteine-specific conjugation, a very high pH can deprotonate lysine residues, making them more reactive and leading to off-target conjugation. Lower the reaction pH to a range of 7.0-7.5 for cysteine-specific reactions. |
| Extended Reaction Time | Prolonged incubation can increase the chances of non-specific binding. Optimize the reaction time by monitoring the progress of the conjugation. |
Issue 3: Protein Aggregation or Precipitation During/After Conjugation
| Possible Cause | Recommended Solution |
| Conformational Changes in the Protein | The attachment of the PEG chain can sometimes disrupt the protein's tertiary structure, exposing hydrophobic patches and leading to aggregation. |
| High Concentration of Organic Solvent | If the this compound is dissolved in a high concentration of an organic solvent like DMSO or DMF, this can denature the protein. Keep the final concentration of the organic solvent below 10% of the total reaction volume. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for the stability of your specific protein. Consider performing the reaction in a buffer known to stabilize your protein. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine Residue
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein with at least one accessible cysteine residue.
-
This compound.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2.
-
Anhydrous DMSO or DMF.
-
Quenching Solution: 1 M N-acetyl-cysteine in water.
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has been stored in a buffer with a reducing agent, this must be removed prior to conjugation.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically for your protein.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts using a desalting column or dialysis.
Characterization of Conjugation Efficiency
The efficiency of the PEGylation can be assessed using several analytical techniques:
-
SDS-PAGE: A successful conjugation will result in a noticeable increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugated protein, allowing for the determination of the number of PEG chains attached.
-
HPLC (Size-Exclusion or Reverse-Phase): HPLC can be used to separate the PEGylated protein from the unconjugated protein and unreacted PEG reagent, allowing for quantification of the yield.
Visualizations
Caption: Workflow for this compound conjugation to a protein.
References
Technical Support Center: Optimizing m-PEG48-Br Reactions
Welcome to the technical support center for m-PEG48-Br. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their PEGylation reactions for maximum efficiency and product quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a linear, monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a bromide functional group.[1] The bromide acts as a leaving group in nucleophilic substitution reactions. Its primary application is the covalent attachment of a 48-unit PEG chain to target molecules (a process called PEGylation), such as proteins, peptides, or small molecules, to improve their pharmacological and biophysical properties.[2][3]
Q2: What are the main benefits of PEGylating a therapeutic molecule?
A2: PEGylation can offer significant advantages, including improved drug solubility, an extended circulating half-life in the body, increased stability against proteolytic degradation, and reduced immunogenicity or antigenicity.[3][4] These benefits often lead to reduced dosing frequency and potentially lower toxicity.
Q3: Which functional groups on a target molecule can react with this compound?
A3: this compound reacts with nucleophilic functional groups. The most common targets are the primary and secondary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) and thiol groups (e.g., from cysteine residues).[1][5] The reaction involves the nucleophilic attack of the amine or thiol on the carbon atom attached to the bromine, displacing the bromide and forming a stable covalent bond.
Q4: How should this compound be stored?
A4: To ensure its stability and reactivity, this compound should be stored at low temperatures (typically -5°C or colder), kept in a dry environment (desiccated), and protected from direct sunlight.[1] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.
Troubleshooting Guide
This section addresses common issues encountered during PEGylation with this compound.
Issue 1: No or Very Low PEGylation Yield
-
Question: I ran my reaction but analysis by SDS-PAGE and HPLC shows little to no formation of the PEGylated product. What went wrong?
-
Answer: Low or no yield is a common issue that can stem from several factors related to reaction conditions and reagent stability.
-
Incorrect pH: The nucleophilicity of the target functional group is critical. For primary amines, the reaction should be performed at a pH of 8.0-9.5, where the amine is sufficiently deprotonated and nucleophilic.[5] For more selective N-terminal modification, a lower pH of around 7.0-8.0 may be effective.[6]
-
Suboptimal Temperature and Time: Bromide is a good leaving group, but it is less reactive than pre-activated linkers like NHS esters.[2] Therefore, the reaction may require elevated temperatures (e.g., room temperature to 37°C) and extended reaction times (e.g., 12-48 hours) to proceed to completion.
-
Inaccessible Target Sites: The target amine or thiol groups on your molecule may be located in sterically hindered regions, preventing the this compound from accessing them.[7]
-
Competing Nucleophiles: The presence of primary amines (e.g., Tris) or other nucleophiles in your buffer will compete with the target molecule for the PEG reagent.[8] Always use non-nucleophilic buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffers.
-
Issue 2: High Polydispersity (Multiple PEGylated Species)
-
Question: My analysis shows multiple PEGylated products (mono-, di-, tri-PEGylated, etc.) instead of a single desired species. How can I improve selectivity?
-
Answer: The formation of multiple PEGylated species, or high polydispersity, typically arises from an excess of the PEG reagent or the presence of multiple, equally reactive sites on the target molecule.
-
High Molar Ratio of PEG: A high molar excess of this compound relative to the target molecule increases the likelihood of PEGylation at multiple sites.[7] Systematically lowering the molar ratio is the first step to favor mono-PEGylation.
-
Multiple Reactive Sites: If the target protein has several accessible lysine residues, achieving site-specific PEGylation can be challenging.[7] To improve selectivity, you can try to optimize the pH to favor the N-terminal amine, which often has a lower pKa than the ε-amino groups of lysine.[6]
-
Issue 3: Loss of Biological Activity
-
Question: The PEGylation reaction worked, but my protein/peptide has lost its biological activity. What is the cause?
-
Answer: A significant loss of activity is usually due to the PEG chain interfering with the molecule's function or the reaction conditions causing denaturation.
-
PEGylation at or near the Active Site: If the PEG chain is attached to an amino acid residue that is critical for the molecule's biological function (e.g., a binding site or catalytic center), steric hindrance can block its activity.[7] If this is suspected, alternative PEGylation strategies targeting different sites may be necessary.
-
Protein Denaturation: The reaction conditions, such as pH, temperature, or the presence of organic co-solvents, may have denatured the protein.[7] Ensure that the conditions used are within the stability range of your protein. Consider performing the reaction at a lower temperature (e.g., 4°C), even if it requires a longer reaction time.
-
Issue 4: Product Aggregation or Precipitation
-
Question: My product precipitated out of solution during or after the reaction. Why did this happen and how can I prevent it?
-
Answer: Aggregation can occur due to changes in the protein's stability or solubility upon PEGylation.
-
Denaturation: As with the loss of activity, reaction conditions can lead to protein unfolding and subsequent aggregation.[7]
-
Change in Physicochemical Properties: Although PEGylation generally increases water solubility, the resulting conjugate may have different optimal buffer conditions than the unmodified molecule.[4] Ensure the final product is in a suitable buffer and concentration.
-
Quantitative Data Summary
The efficiency of the this compound reaction is highly dependent on several parameters. The table below summarizes their general effects. Optimal conditions should be determined empirically for each specific target molecule.
| Parameter | Typical Range | Effect on Yield | Effect on Selectivity (Mono- vs. Multi-PEGylation) | Key Considerations |
| Molar Ratio (PEG:Molecule) | 1:1 to 10:1 | Higher ratio generally increases overall yield. | Lower ratio (e.g., 1:1 to 3:1) favors mono-PEGylation.[7] | A high excess can make purification difficult and lead to polydispersity. |
| pH | 7.0 - 9.5 | Higher pH increases the nucleophilicity of amines, boosting the reaction rate.[6] | Lower pH (7.0-8.0) can improve selectivity for the N-terminus over lysine residues.[6] | Must be compatible with the stability of the target molecule. |
| Temperature | 4°C - 37°C | Higher temperatures increase the reaction rate. | Minimal direct effect, but can influence protein stability. | Balance reaction rate with the thermal stability of your molecule.[7] |
| Reaction Time | 4 - 48 hours | Longer time allows the reaction to proceed further toward completion. | Can lead to more multi-PEGylated products if other factors are not optimized. | Monitor reaction progress over time to find the optimal endpoint. |
| Buffer Type | PBS, Borate | N/A | N/A | Crucial: Avoid buffers with primary amines (Tris, Glycine) as they compete in the reaction.[8] |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound
This protocol provides a starting point for the conjugation of this compound to a protein via primary amine groups.
-
Reagent Preparation:
-
Prepare the protein solution in a suitable non-amine-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). A typical protein concentration is 1-10 mg/mL.
-
Allow the this compound vial to warm to room temperature before opening.
-
Dissolve the this compound in the reaction buffer immediately before use to create a concentrated stock solution (e.g., 100 mg/mL).
-
-
PEGylation Reaction:
-
Add the calculated amount of the this compound stock solution to the stirred protein solution to achieve the desired molar ratio (e.g., a 5-fold molar excess of PEG over protein).
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature) with gentle stirring for a set duration (e.g., 24 hours). The optimal time should be determined by analyzing aliquots at various time points.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Product:
-
The desired PEGylated conjugate must be separated from unreacted protein, excess PEG, and reaction byproducts.
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted (low molecular weight) PEG from the larger PEGylated protein.[]
-
Ion Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains shield the protein's surface charges.[10][11] This is often the method of choice for separating mono-PEGylated from di-PEGylated and unreacted protein.
-
Protocol 2: Analysis of PEGylation by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to qualitatively assess the outcome of a PEGylation reaction.
-
Sample Preparation:
-
Collect aliquots from your reaction mixture at different time points (e.g., 0, 2, 8, 24 hours).
-
Mix each aliquot with an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared samples, along with an unmodified protein control and a molecular weight marker, onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Interpretation: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band (or smear, depending on heterogeneity) at a higher apparent molecular weight.[7] The increase in size is due to the attached PEG chain.
-
Visualizations
Below are diagrams illustrating key workflows and logical processes for your experiments.
Caption: General experimental workflow for protein PEGylation with this compound.
Caption: Troubleshooting decision tree for low PEGylation reaction yield.
References
- 1. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 2. polysciences.com [polysciences.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. axispharm.com [axispharm.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Solubility Challenges with m-PEG48-Br Conjugates
Welcome to the technical support center for m-PEG48-Br conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common solubility issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate is difficult to dissolve. What solvents should I try?
A1: The solubility of PEG conjugates is influenced by the properties of both the PEG chain and the conjugated molecule. While the m-PEG48 chain enhances hydrophilicity, the overall solubility can vary.[1][2] For initial attempts, consider a range of solvents from polar to non-polar. Low molecular weight PEGs are soluble in water, ethanol, and many organic solvents like dichloromethane, acetonitrile, and dimethylformamide (DMF).[3] If your conjugate is based on a larger molecule, water is often a good starting point.[4] For more hydrophobic conjugates, organic solvents such as chloroform, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) may be more effective.[4][5] It is often a process of empirical testing to find the optimal solvent or solvent system.
Q2: I've tried several solvents, but my this compound conjugate dissolves very slowly. What can I do?
A2: Slow dissolution is a common issue, especially with higher molecular weight or more crystalline PEG conjugates.[5] Mild heating (e.g., 30-40°C) can significantly accelerate the dissolution process.[4][5] Constant stirring or vortexing is also crucial. Be patient, as some conjugates may require an extended period, sometimes even overnight, to fully dissolve.[4] However, always be mindful of the temperature sensitivity of your conjugated molecule to avoid degradation.[2]
Q3: My this compound conjugate precipitates out of solution after storage. How can I prevent this?
A3: Precipitation upon storage can be due to several factors including solvent choice, concentration, temperature, and pH. To mitigate this, ensure the conjugate is fully dissolved initially. Storing stock solutions at the recommended temperature, typically -20°C, is critical.[6][7] For aqueous solutions, ensure the pH of the buffer is optimal for the stability of your specific conjugate. Avoid repeated freeze-thaw cycles, which can promote aggregation and precipitation. Consider preparing fresh solutions for critical experiments or storing in smaller aliquots.
Q4: I am observing aggregation of my this compound conjugate. What is causing this and how can I resolve it?
A4: While PEGylation is known to reduce aggregation of the conjugated molecule, it doesn't always eliminate it entirely.[8] Aggregation can be influenced by high concentrations, suboptimal buffer conditions (pH, ionic strength), and the inherent properties of the conjugated molecule. To address this, try working with more dilute solutions. Optimization of the buffer composition, including the addition of excipients like salts or sugars, may be necessary. Techniques such as size-exclusion chromatography (SEC) can be used to analyze and separate aggregates from the monomeric conjugate.[9]
Troubleshooting Guides
Guide 1: Systematic Solvent Selection for this compound Conjugates
If you are facing challenges in finding a suitable solvent for your conjugate, follow this systematic approach:
-
Start with Common Solvents: Begin with commonly used solvents for PEGylated molecules as listed in the table below.
-
Consider the Conjugated Molecule: If your conjugated molecule is highly hydrophobic, prioritize organic solvents. If it is hydrophilic, aqueous buffers are a good starting point.
-
Test Solvent Mixtures: If a single solvent is not effective, try binary solvent systems. For example, a mixture of water and a water-miscible organic solvent like DMSO or DMF can be effective.
-
Employ Gentle Heating: For slow-dissolving conjugates, gentle warming can be very effective.[4][5]
-
Assess Solubility at Small Scale: Perform initial solubility tests on a small amount of your conjugate to conserve material.
Table 1: Solvent Compatibility for PEG Conjugates
| Solvent Class | Examples | Suitability for this compound Conjugates | Notes |
| Aqueous Buffers | PBS, Tris, HEPES | Good, especially for hydrophilic conjugates. | Ensure pH is compatible with the conjugate's stability. |
| Polar Aprotic | DMSO, DMF | Excellent for dissolving a wide range of conjugates. | Use high-purity, anhydrous grades to avoid degradation.[6][7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for more hydrophobic conjugates. | Be aware of potential reactivity with certain functional groups. |
| Alcohols | Methanol, Ethanol | Can be effective, particularly for lower molecular weight conjugates. | May cause precipitation of some larger conjugates. |
| Ethers | Tetrahydrofuran (THF) | Useful for certain conjugates, but dissolution can be slow.[4] | May require preconditioning of chromatography columns if used as a mobile phase.[4] |
| Hydrocarbons | Hexane, Heptane | Generally poor solvents for PEG conjugates. | Useful for precipitating PEG conjugates during purification.[5] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Conjugates
-
Weighing: Carefully weigh the desired amount of the this compound conjugate in a suitable vial. Due to the often waxy or solid nature of PEG derivatives, it is advisable to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]
-
Solvent Addition: Add a small volume of the selected solvent to the vial.
-
Initial Mixing: Vortex or sonicate the mixture for a short period to wet the material thoroughly.
-
Dissolution: Continue to add the solvent incrementally while stirring or vortexing. If dissolution is slow, gently warm the solution in a water bath (e.g., 30-40°C) with continuous agitation.[4][5]
-
Visual Inspection: Visually inspect the solution against a light source to ensure that no undissolved particles remain.
-
Sterile Filtration (if required): For biological applications, filter the solution through a 0.22 µm or 0.45 µm syringe filter that is compatible with the solvent used.
-
Storage: Store the resulting solution at the recommended temperature, protected from light and moisture. For long-term storage, -20°C is generally recommended.[6][7]
Visual Guides
Caption: Troubleshooting workflow for solubilizing this compound conjugates.
Caption: Key factors influencing the solubility of this compound conjugates.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. axispharm.com [axispharm.com]
- 8. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
how to avoid aggregation in m-PEG48-Br protein labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing m-PEG48-Br for protein labeling, with a special focus on preventing and troubleshooting protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a methoxy-polyethylene glycol (m-PEG) reagent with a terminal bromo (-Br) group. The "48" denotes the number of repeating ethylene (B1197577) glycol units. This reagent labels proteins through an alkylation reaction. The electrophilic bromo group reacts with nucleophilic residues on the protein surface. The primary target for this reaction is the thiol group (-SH) of cysteine residues due to their high nucleophilicity. Other residues with nucleophilic potential, such as the imidazole (B134444) group of histidine and the amino group of lysine, can also react, but typically to a lesser extent and under specific pH conditions.
Q2: What are the primary causes of protein aggregation during this compound labeling?
A2: Protein aggregation during PEGylation is a common challenge and can stem from several factors:
-
Intermolecular Cross-linking: Although this compound is monofunctional, impurities in the PEG reagent (e.g., dibromo-PEG) can lead to the cross-linking of multiple protein molecules, resulting in aggregation.
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation, especially if the protein's stability is compromised.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can lead to partial unfolding and exposure of hydrophobic patches, promoting aggregation.[2]
-
Conformational Changes: The covalent attachment of the PEG molecule can alter the protein's surface properties and potentially induce conformational changes, leading to the exposure of aggregation-prone regions.
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique to separate and quantify monomers, oligomers, and larger aggregates based on their size and determine their absolute molar mass.[1][3][4][5][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates. It provides the hydrodynamic radius and an estimation of the polydispersity of the sample.[7][8][9][10][11]
-
Visual Inspection and Turbidity: A simple initial check is to visually inspect the solution for cloudiness or precipitation. Turbidity can be quantified by measuring absorbance at a wavelength where the protein does not absorb, such as 340 nm.
Troubleshooting Guide
This guide is designed to help you identify the potential causes of aggregation during your this compound protein labeling experiments and provides actionable solutions.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting protein aggregation during this compound labeling.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound | 1. High local concentration of PEG reagent. 2. Protein instability in the reaction buffer. 3. Incorrect pH. | 1. Add the this compound solution dropwise while gently stirring. 2. Screen different buffer systems (e.g., phosphate, HEPES) and pH values. 3. Ensure the reaction pH is not near the protein's isoelectric point (pI). |
| Gradual increase in turbidity during incubation | 1. Suboptimal reaction temperature. 2. High protein concentration. 3. High PEG:protein molar ratio. | 1. Perform the reaction at a lower temperature (e.g., 4°C for a longer duration). 2. Reduce the protein concentration. 3. Perform a titration of the PEG:protein molar ratio to find the optimal balance. |
| High molecular weight aggregates observed by SEC-MALS | 1. Presence of bifunctional impurities in the PEG reagent. 2. Over-labeling of the protein surface. | 1. Use high-purity, monofunctional this compound. 2. Reduce the PEG:protein molar ratio and/or reaction time. |
| Loss of protein activity after labeling | 1. PEGylation at or near the active site. 2. Protein denaturation during the reaction. | 1. Consider site-directed mutagenesis to remove reactive cysteines near the active site. 2. Perform the reaction at a lower temperature and in the presence of stabilizing excipients. |
Data Presentation
Table 1: Influence of Reaction Parameters on Aggregation
| Parameter | Condition | Effect on Labeling Efficiency | Potential Impact on Aggregation | Recommendation |
| pH | 6.5 - 7.5 | Optimal for cysteine thiol alkylation | Low | Recommended starting range for cysteine-specific labeling. |
| 7.5 - 8.5 | Increased reactivity of other nucleophiles (e.g., lysine) | Moderate to High | May lead to less specific labeling and increased aggregation.[7] | |
| < 6.5 | Slower reaction rate | Low | May require longer incubation times. | |
| Temperature | 4°C | Slower reaction rate | Low | Recommended to minimize aggregation, requires longer incubation. |
| Room Temperature (20-25°C) | Faster reaction rate | Moderate | Increased risk of aggregation for sensitive proteins. | |
| > 30°C | Very fast reaction rate | High | Not recommended due to high risk of protein denaturation and aggregation. | |
| PEG:Protein Molar Ratio | 1:1 to 5:1 | Lower degree of labeling | Low | Good starting point for optimization. |
| 5:1 to 20:1 | Higher degree of labeling | Moderate | Increased risk of over-labeling and aggregation.[12] | |
| > 20:1 | High degree of labeling | High | Often leads to significant aggregation and should be approached with caution. | |
| Protein Concentration | < 2 mg/mL | May be slower | Low | Recommended for aggregation-prone proteins. |
| 2 - 10 mg/mL | Optimal | Moderate | A common working range, but may need adjustment.[13] | |
| > 10 mg/mL | Faster reaction | High | Increased risk of intermolecular interactions and aggregation. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | ||
| Sucrose | 5 - 10% (w/v) | Preferential exclusion, increases protein stability. |
| Trehalose | 5 - 10% (w/v) | Similar to sucrose, effective at stabilizing proteins. |
| Glycerol | 5 - 20% (v/v) | Acts as a cryoprotectant and protein stabilizer. |
| Amino Acids | ||
| L-Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[14] |
| L-Glycine | 50 - 200 mM | Can help to solubilize proteins and reduce aggregation. |
| Surfactants | ||
| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Reduces surface tension and prevents adsorption to surfaces.[15][16] |
Experimental Protocols
Protocol 1: General Procedure for this compound Protein Labeling
Note: This is a general protocol and should be optimized for your specific protein.
Materials:
-
Protein of interest with at least one surface-accessible cysteine residue.
-
This compound.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Reducing Agent (optional): 10 mM TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine.
-
Purification system (e.g., SEC).
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose cysteines, incubate the protein with 10-fold molar excess of TCEP in the Reaction Buffer for 1 hour at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in the Reaction Buffer to a stock concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add the desired molar excess of this compound (e.g., 5-fold to 10-fold molar excess over the protein) to the protein solution.
-
Mix gently by inversion or slow pipetting. Do not vortex.
-
Incubate the reaction at 4°C for 12-24 hours or at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG, un-PEGylated protein, and aggregates using Size Exclusion Chromatography (SEC).
-
Diagram: this compound Labeling Workflow
Caption: A step-by-step workflow for the this compound protein labeling process.
Protocol 2: Analysis of Aggregation by SEC-MALS
Instrumentation:
-
HPLC or FPLC system with a UV detector.
-
Size Exclusion Chromatography (SEC) column suitable for the size range of your protein and its PEGylated forms.
-
Multi-Angle Light Scattering (MALS) detector.
-
Differential Refractive Index (dRI) detector.
Procedure:
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until stable baselines are achieved for all detectors.[1]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]
-
Injection: Inject an appropriate volume of the sample onto the SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and dRI detectors as the sample elutes from the column.[1]
-
Data Analysis: Use the appropriate software to analyze the data. The software will use the signals from the three detectors to calculate the molar mass of each species eluting from the column, allowing for the quantification of monomers, oligomers, and aggregates.
Protocol 3: Analysis of Aggregation by DLS
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Sample Preparation:
-
Filter the sample through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette.
-
Ensure the sample is free of dust and other particulates.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement according to the instrument's instructions. Typically, this involves multiple acquisitions to ensure data quality.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of the particles in the sample.
-
The presence of a population of particles with a significantly larger hydrodynamic radius than the monomeric protein indicates the presence of aggregates.
-
The Polydispersity Index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a broader size distribution, which can be indicative of aggregation.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. bmmj.org [bmmj.org]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. wyatt.com [wyatt.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. azom.com [azom.com]
- 11. Optimizing DLS Measurements for Protein Characterization | Labcompare.com [labcompare.com]
- 12. Enhancing the conjugation yield of brush polymer–protein conjugates by increasing the linker length at the polymer end-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arginine for stabilization? | Malvern Panalytical [malvernpanalytical.com]
- 15. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 16. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG48-Br stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of m-PEG48-Br, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or methoxy (B1213986) PEG48 bromide, is a linear, monofunctional polyethylene (B3416737) glycol (PEG) derivative.[1] It features a methoxy group (-OCH3) at one terminus and a reactive bromide group (-Br) at the other. The PEG chain, consisting of 48 ethylene (B1197577) glycol units, imparts water solubility and biocompatibility.[] The bromide is a good leaving group, making this compound a useful reagent for PEGylation through nucleophilic substitution reactions with functional groups like amines (-NH2) and thiols (-SH) on proteins, peptides, and other molecules.[1][3]
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure its stability and reactivity, this compound should be stored under specific conditions. For long-term storage, it is recommended to keep it at -20°C to -5°C.[1] The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent oxidation. It is also crucial to protect the compound from light and moisture. When taking the reagent out for use, allow the container to slowly warm to room temperature before opening to avoid condensation of atmospheric moisture. After use, it is advisable to backfill the container with an inert gas before resealing.
Q3: What are the potential degradation pathways for this compound?
A3: The degradation of this compound can occur through two main pathways affecting the PEG backbone and the bromide functional group:
-
Oxidative Degradation of the PEG Backbone: The polyether chain of PEG is susceptible to oxidation, especially in the presence of oxygen, heat, and light. This can lead to chain scission, resulting in the formation of various degradation products, including aldehydes (like formaldehyde (B43269) and acetaldehyde), and carboxylic acids (like formic and glycolic acid).[4] This degradation can be accelerated at elevated temperatures.[5][6]
-
Hydrolysis of the Bromide Group: Although the carbon-bromine bond is relatively stable, it can undergo slow hydrolysis in aqueous solutions to form m-PEG48-OH and hydrobromic acid. The rate of hydrolysis can be influenced by pH and temperature.
Q4: What are the common impurities found in this compound?
A4: Impurities in this compound can originate from its synthesis or degradation. Common impurities include:
-
PEG-diol: A common impurity from the synthesis of m-PEG, where both ends of the PEG chain are hydroxyl groups instead of one being a methoxy group.[7][8]
-
Low Molecular Weight PEGs: Shorter PEG chains that did not reach the target length of 48 units.
-
Degradation Products: As mentioned above, these can include aldehydes and carboxylic acids resulting from oxidative degradation.[4]
-
Residual Synthesis Reagents: Trace amounts of reagents used in the synthesis of the m-PEG-Br.
Q5: How can I assess the purity and integrity of my this compound?
A5: Several analytical techniques can be used to evaluate the quality of this compound. A combination of these methods provides a comprehensive purity profile.
Quantitative Data Summary
Table 1: Summary of this compound Stability and Recommended Conditions
| Parameter | Condition/Factor | Impact on Stability | Recommendation |
| Temperature | Long-term Storage | Degradation rate increases with temperature.[5][6] | Store at -20°C to -5°C.[1] |
| Short-term Handling | Minimize time at room temperature. | Allow to warm to RT before opening to prevent condensation. | |
| Atmosphere | Oxygen | Promotes oxidative degradation of the PEG backbone.[5] | Store under an inert atmosphere (Argon or Nitrogen). |
| Light | UV/Visible Light | Can initiate photodegradation.[9] | Store in an amber vial or in the dark. |
| Moisture | Water | Can lead to hydrolysis of the bromide group. | Store in a tightly sealed container with a desiccant. |
| pH (in solution) | Acidic/Basic Conditions | Can accelerate hydrolysis of the C-Br bond. | Use in buffered solutions appropriate for the subsequent reaction. |
Table 2: Analytical Methods for Quality Assessment of this compound
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (¹H NMR) | Confirms the structure, including the presence of the methoxy and terminal methylene (B1212753) bromide protons. Can be used to detect certain degradation products.[4][10] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the molecular weight distribution and polydispersity index (PDI). Can detect the presence of lower molecular weight PEG impurities.[9] |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can be used to quantify impurities and degradation products, especially after derivatization.[4][11] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the main product and helps in the identification of impurities and degradation products.[4] |
Visual Guides
References
- 1. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Hook Effect with Long PEG Linker PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the hook effect in Proteolysis-Targeting Chimera (PROTAC) experiments, with a specific focus on the strategic use of long Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC-mediated protein degradation?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the efficiency of target protein degradation decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped curve.[1] At optimal concentrations, a PROTAC molecule facilitates the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to target ubiquitination and degradation.[2] However, at excessive concentrations, the PROTAC can instead promote the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase), which do not lead to degradation and compete with the formation of the effective ternary complex.[1][3]
Q2: How does the linker component of a PROTAC influence its activity and the hook effect?
A2: The linker is a critical component of a PROTAC, connecting the target-binding ligand to the E3 ligase-recruiting moiety. Its length, composition, and rigidity profoundly influence the formation, stability, and geometry of the ternary complex.[4][5] An optimal linker length is essential for productive ubiquitination. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long or conformationally unrestricted linker might lead to an inefficient or non-productive complex, potentially exacerbating the hook effect.[4][6]
Q3: What are the advantages of using PEG linkers in PROTAC design?
A3: PEG linkers are widely used in PROTAC design due to several favorable properties. They are hydrophilic, which can improve the solubility and cell permeability of the often-hydrophobic PROTAC molecules.[3][7] The length of PEG linkers can be easily and systematically varied, allowing for the fine-tuning of the distance between the target protein and the E3 ligase to optimize ternary complex formation and degradation efficiency.[8][9] Furthermore, their flexibility can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[10]
Q4: How can utilizing long PEG linkers help to mitigate the hook effect?
A4: Employing longer PEG linkers can, in some cases, mitigate the hook effect by providing greater flexibility and spanning larger distances. This allows the PROTAC to more readily form a stable ternary complex, even at higher concentrations where binary complex formation is more likely.[5] For certain target proteins and E3 ligases, a longer linker may be necessary to achieve the optimal geometry for efficient ubiquitination, thereby shifting the onset of the hook effect to higher concentrations or reducing its severity. However, it is crucial to note that an excessively long linker can also be detrimental.[4]
Q5: Is there a universal optimal PEG linker length to avoid the hook effect?
A5: No, there is no universal optimal PEG linker length. The ideal linker length is highly dependent on the specific target protein, the E3 ligase being recruited, and the binding sites of the respective ligands.[2] The optimal length must be determined empirically for each new PROTAC system by systematically synthesizing and testing a series of PROTACs with varying linker lengths.[4]
Troubleshooting Guides
Problem 1: My dose-response curve exhibits a pronounced bell shape, indicating a strong hook effect.
-
Likely Cause: At high concentrations, your PROTAC is forming non-productive binary complexes, which are outcompeting the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Conduct a detailed dose-response experiment with a wider range of concentrations, including lower concentrations, to identify the optimal concentration that yields maximum degradation (Dmax) before the onset of the hook effect.
-
Synthesize and Test PROTACs with Longer PEG Linkers: If the hook effect remains problematic, consider synthesizing a series of PROTACs with systematically increased PEG linker lengths. This may facilitate more stable ternary complex formation and reduce the propensity for binary complex formation at high concentrations.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays, such as NanoBRET or Co-Immunoprecipitation, to directly measure ternary complex formation at various PROTAC concentrations. This can help to correlate the observed hook effect with a decrease in ternary complex levels.
-
Problem 2: I am not observing any protein degradation, even at high PROTAC concentrations.
-
Likely Cause: This could be due to several factors, including poor cell permeability, low E3 ligase expression, or a suboptimal linker.
-
Troubleshooting Steps:
-
Verify E3 Ligase Expression: Confirm that the E3 ligase recruited by your PROTAC (e.g., Cereblon or VHL) is expressed in your cell line using Western Blot or qPCR.
-
Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Consider performing a cell permeability assay to ensure your PROTAC is reaching its intracellular targets.
-
Evaluate a Range of Linker Lengths: An inappropriate linker length (either too short or too long) can prevent the formation of a productive ternary complex. Synthesizing and testing PROTACs with a variety of PEG linker lengths is a crucial step in optimization.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4][11][12][13][14]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [4][6][8][15]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Impact of Linker Length on Cyclin-dependent kinase 9 (CDK9) Degradation [4]
| PROTAC Linker Composition (Methylene Units) | DC50 (nM) in TC-71 cells |
| 5 | 1.5 |
| 6 | 2.0 |
| 7 | 3.5 |
| 8 | 2.3 |
| 9 | 10.2 |
| 10 | 14.7 |
| 11 | 7.6 |
Experimental Protocols
1. Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is to determine the dose-dependent degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values and to visualize the hook effect.
-
2. NanoBRET™ Ternary Complex Formation Assay
This cellular assay directly measures the formation of the ternary complex in live cells.
-
Principle: The assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. The target protein is fused to NanoLuc®, and the E3 ligase is fused to HaloTag®. When a PROTAC brings the two proteins into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs.
-
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion. Seed the transfected cells into a 96-well plate.
-
HaloTag® Labeling: Add the fluorescent HaloTag® ligand to the cells and incubate to allow for labeling.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect on ternary complex formation.
-
Mandatory Visualization
Caption: PROTAC mechanism at optimal vs. high concentrations (Hook Effect).
Caption: Troubleshooting workflow for addressing the PROTAC hook effect.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of PEGylated PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs containing polyethylene (B3416737) glycol (PEG) linkers, such as those synthesized using m-PEG48-Br.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments with PEGylated PROTACs.
| Problem | Potential Cause | Suggested Solution |
| Low or no target protein degradation in cellular assays despite high binding affinity in biochemical assays. | Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[1][2] This is a common issue for PROTACs due to their high molecular weight and polar surface area.[3][4][5] | 1. Assess Permeability: Directly measure the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays. 2. Optimize the Linker: While long PEG linkers like m-PEG48 can enhance solubility, they may also increase the polar surface area, potentially reducing passive diffusion. Consider synthesizing analogs with shorter PEG chains or replacing the PEG linker with a more lipophilic alkyl linker to find a better balance. 3. Introduce Rigidity: Incorporating cyclic structures (e.g., piperazine, piperidine) into the linker can improve permeability by reducing conformational flexibility. 4. Promote Intramolecular Hydrogen Bonding (IMHB): Design the PROTAC to form intramolecular hydrogen bonds, which can mask polar groups in the nonpolar environment of the cell membrane, creating a more compact, "folded" conformation that facilitates cell entry. The gauche effect of PEG-type linkers can contribute to a greater proportion of these folded conformations. |
| High variability in experimental replicates for cellular degradation assays. | Poor Solubility: The PROTAC may be precipitating out of the cell culture medium, leading to inconsistent concentrations. Long PEG chains generally improve aqueous solubility, but the overall molecule's properties may still lead to poor solubility. | 1. Measure Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. 2. Formulation Strategies: Consider using formulation technologies such as polymeric micelles, emulsions, or lipid-based nanoparticles to improve the solubility and delivery of the PROTAC. 3. Modify Physicochemical Properties: Adjust the lipophilicity of the molecule. While higher lipophilicity can sometimes improve permeability, it can also decrease solubility. |
| Degradation is observed, but the DC50 is significantly higher in cells than the binding affinity (Kd) would suggest. | Active Efflux: The PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing the intracellular concentration available to engage the target. | 1. Co-administration with Efflux Pump Inhibitors: Perform your cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil). A significant increase in degradation at lower PROTAC concentrations would suggest that efflux is a contributing factor. 2. Structural Modifications: Modify the PROTAC structure to reduce its recognition by efflux transporters. This often involves a careful balance of lipophilicity and hydrogen bonding properties. |
| The "Hook Effect" is observed at lower than expected concentrations. | High Intracellular Accumulation with Poor Ternary Complex Formation: While good permeability is desired, excessively high intracellular concentrations can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation. | 1. Re-evaluate Linker Length and Composition: The length and flexibility of the PEG linker are critical for allowing the formation of a stable and productive ternary complex. A very long linker like m-PEG48 might provide too much flexibility, hindering the optimal orientation of the target protein and the E3 ligase. Synthesize analogs with varying linker lengths to identify the optimal geometry. 2. Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linker lengths and compositions to guide the design of new analogs. |
Frequently Asked Questions (FAQs)
Q1: How do PEG linkers, like those from this compound, affect the cell permeability of PROTACs?
A1: PEG linkers have a complex and multifaceted impact on PROTAC cell permeability.
-
Increased Hydrophilicity and Solubility: PEG linkers are hydrophilic and can increase the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.
-
Conformational Flexibility and "Chameleonic" Behavior: The flexibility of PEG linkers can allow the PROTAC to adopt different conformations. In aqueous environments (like the extracellular space), they can form more elongated, polar conformations that are soluble. In the lipophilic environment of the cell membrane, they can adopt a more folded, compact structure that shields polar groups, reducing the polar surface area and facilitating passive diffusion. This is sometimes referred to as "chameleonic" behavior.
-
Potential for Reduced Permeability: However, excessively long PEG chains can increase the molecule's overall size and polar surface area, which can hinder its ability to cross the cell membrane. The optimal PEG length must be determined empirically for each PROTAC system.
Q2: My PEGylated PROTAC has a high molecular weight, well "beyond the Rule of Five." Can it still be cell-permeable?
A2: Yes, many successful PROTACs, including those in clinical trials, have molecular weights that exceed the traditional "Rule of Five" guidelines. The cell permeability of these large molecules is thought to be influenced by factors other than just molecular weight, such as:
-
The ability to form intramolecular hydrogen bonds to mask polar surfaces.
-
Conformational flexibility that allows the molecule to adapt to different environments (the "chameleonic" effect).
-
The balance between lipophilicity and solubility.
Therefore, while a high molecular weight presents a challenge, it does not preclude cell permeability.
Q3: What is the role of intramolecular hydrogen bonding (IMHB) in the cell permeability of PEGylated PROTACs?
A3: Intramolecular hydrogen bonding (IMHB) is a critical factor that can enhance the cell permeability of PROTACs. By forming hydrogen bonds between different parts of the PROTAC molecule, polar groups like amide N-H and carbonyl oxygens can be shielded. This "internal" satisfaction of hydrogen bonding potential reduces the number of exposed polar groups, effectively lowering the molecule's polar surface area (PSA). A lower PSA makes the molecule more "greasy" and better able to partition into and diffuse across the lipid bilayer of the cell membrane. The ether oxygens within a PEG linker can participate in IMHB, helping to shield nearby hydrogen bond donors.
Q4: Should I consider replacing the amide bonds in my PROTAC's linker?
A4: Amide bonds are common in PROTAC linkers due to the reliability of amide coupling chemistry. However, they are also polar and contribute to the hydrogen bond donor count, which can be detrimental to cell permeability. A bioisosteric replacement of an amide with a less polar ester has been shown to dramatically increase the membrane permeability of some PROTACs. This strategy can lead to more potent degradation and enhanced cellular activity. However, the potential for reduced plasma stability of esters due to hydrolysis should be considered and evaluated.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid, in vitro determination of a compound's passive membrane permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Coat Filter Membrane: Carefully add 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Plate Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor filter makes contact with the acceptor solution.
-
Incubate: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) and assesses both passive and active transport across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in the transport buffer to the final desired concentration.
-
Apical to Basolateral (A-to-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the donor solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the donor and receiver compartments at the end of the incubation.
-
-
Basolateral to Apical (B-to-A) Permeability (to assess efflux):
-
Add the donor solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Follow the same incubation and sampling procedure as for A-to-B.
-
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
Visualizations
Caption: A typical workflow for the design and optimization of PROTACs with improved cell permeability.
Caption: Conceptual diagram of a "chameleonic" PROTAC adapting its conformation to different environments to enable cell permeability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Technical Support Center: Synthesis of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and evaluation of PROTACs with PEG linkers, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Target Protein Degradation | 1. Inefficient Ternary Complex Formation: The flexibility of the PEG linker may not be optimal for the required protein-protein interactions.[1] 2. Poor Cell Permeability: The hydrophilicity of the PEG linker can hinder passive cell membrane diffusion.[1][2] 3. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to reduced efficacy.[3][4] 4. Metabolic Instability: Ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes. | 1. Synthesize and test a library of PROTACs with varying PEG linker lengths to identify the optimal length. 2. Incorporate more rigid structural elements like piperazine (B1678402), piperidine, or triazole rings into the linker to pre-organize the PROTAC conformation. 3. Consider hybrid linkers with more hydrophobic moieties (e.g., alkyl chains) to improve cell uptake. 4. Evaluate ternary complex formation directly using biophysical assays such as TR-FRET or SPR. |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. | 1. Perform a wide dose-response experiment to confirm the bell-shaped curve. 2. Utilize linkers that promote strong positive cooperativity in ternary complex formation. 3. Employ biophysical assays to directly measure the formation of binary versus ternary complexes at different concentrations. |
| Poor Aqueous Solubility | 1. High Lipophilicity of the Overall PROTAC Molecule: Despite the hydrophilic PEG linker, the warhead and E3 ligase ligand can contribute to poor solubility. 2. Aggregation: Hydrophobic interactions between PROTAC molecules can lead to aggregation. | 1. Increase the number of PEG units in the linker to enhance hydrophilicity. 2. Incorporate polar or ionizable groups, such as piperazine, into the linker structure. 3. Investigate formulation strategies like the use of amorphous solid dispersions. |
| Low Synthetic Yield or Purity | 1. Incomplete Coupling Reactions: Inefficient amide bond formation or click chemistry reactions during synthesis. 2. Difficult Purification: Co-elution of the desired product with unreacted starting materials, byproducts, or other PEGylated species. | 1. Optimize coupling reaction conditions (reagents, stoichiometry, temperature, and time). 2. Employ a multi-step purification strategy, potentially combining Size Exclusion Chromatography (SEC) with Reverse-Phase HPLC (RP-HPLC) or Ion-Exchange Chromatography (IEX). 3. Utilize high-resolution analytical techniques like HRMS and NMR for characterization. |
| High Variability in Experimental Results | PROTAC Degradation: The PROTAC molecule may be unstable in cell culture media, plasma, or during sample preparation for analysis. | 1. Assess the stability of the PROTAC in the relevant biological matrix. 2. Optimize LC-MS/MS parameters to minimize in-source fragmentation during analysis. 3. Incorporate more metabolically stable moieties into the linker design. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule that includes a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is crucial for bringing the target protein and the E3 ligase into close enough proximity to form a stable and productive ternary complex, which is necessary for the subsequent ubiquitination and degradation of the target protein. PEG linkers are commonly used due to their ability to increase water solubility and their synthetic tractability.
Q2: How does the flexibility of a PEG linker affect PROTAC function?
While the flexibility of a PEG linker can be beneficial by allowing the PROTAC to adopt a conformation favorable for ternary complex formation, excessive flexibility can be detrimental. A highly flexible linker might not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency. This can also come with an entropic penalty upon binding.
Q3: What are common strategies to improve the metabolic stability of PROTACs with PEG linkers?
Several strategies can be employed to enhance the metabolic stability of PROTACs containing PEG linkers:
-
Incorporate Rigid Moieties: Replacing a part of the flexible PEG chain with rigid structures like piperazine, piperidine, or triazole rings can protect the molecule from metabolic enzymes.
-
Optimize Linker Length: The length of the linker is a critical factor for PROTAC activity and stability.
-
Replace with Alkyl Chains: In some cases, replacing the PEG linker with an alkyl chain can improve metabolic stability.
Q4: How does modifying a PEG linker impact the solubility and permeability of a PROTAC?
Linker modifications can significantly affect the physicochemical properties of a PROTAC. Replacing a hydrophilic PEG linker with more lipophilic groups, such as alkyl chains or aromatic rings, can decrease aqueous solubility but may enhance cell permeability. Conversely, incorporating polar groups like piperazine can improve solubility. Achieving a balance between these properties is a critical aspect of PROTAC design.
Q5: Are there alternatives to flexible PEG linkers?
Yes, rigid linkers that contain cyclic or planar elements are used to restrict the molecule's conformation and improve metabolic stability. Common examples include:
-
Triazole-Based Linkers: These are metabolically stable and are often synthesized via copper-catalyzed azide-alkyne cycloaddition.
-
Cycloalkane-Containing Linkers: Structures like piperazine, piperidine, or cyclohexane (B81311) can enhance rigidity, water solubility, and metabolic stability.
-
Aromatic-Based Linkers: Phenyl rings provide planarity and rigidity and can enhance non-covalent interactions to stabilize the ternary complex.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with the PROTAC at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with PBS and then lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by electrophoresis on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: To prevent non-specific antibody binding, block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing the membrane, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Assay Setup: In a microplate, add the labeled POI (e.g., with a donor fluorophore), labeled E3 ligase (e.g., with an acceptor fluorophore), and a serial dilution of the PROTAC compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.
-
Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
Visualizations
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on linker optimization for Proteolysis-Targeting Chimeras (PROTACs) and other heterobifunctional molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in PROTAC-mediated ternary complex formation?
The linker is a critical component of a PROTAC, connecting the ligand that binds the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[1][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's characteristics, including its length, composition, and attachment points, dictate the geometry and stability of this ternary complex.
Q2: How does linker length critically impact the efficacy of a PROTAC?
Linker length is a decisive factor for PROTAC efficacy, as it governs the spatial arrangement of the target protein and the E3 ligase within the ternary complex.
-
Linkers that are too short can introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting ternary complex formation.
-
Linkers that are too long can result in excessive flexibility and an unstable ternary complex. This increased entropy may lead to non-productive binding orientations where the ubiquitination sites on the target are not accessible to the E2 ubiquitin-conjugating enzyme.
Therefore, an optimal "sweet spot" for linker length is often required to achieve maximal degradation efficiency.
Q3: What are the most common chemical compositions for PROTAC linkers?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types may incorporate more rigid structures, such as piperazine (B1678402) or triazole rings, to reduce conformational flexibility and improve the physicochemical properties of the PROTAC.
Q4: Beyond length, how does linker composition influence PROTAC performance?
Linker composition significantly affects a PROTAC's overall performance by influencing its physicochemical properties:
-
Solubility and Permeability: The linker contributes to the molecule's overall solubility and ability to cross cell membranes. Incorporating hydrophilic elements like PEG can improve aqueous solubility.
-
Metabolic Stability: The chemical nature of the linker can impact its stability in biological systems, affecting the PROTAC's half-life.
-
Conformational Dynamics: Introducing rigid or flexible elements can alter the conformational dynamics, potentially guiding the formation of a more stable and productive ternary complex. For example, replacing a flexible PEG linkage with a more rigid benzyl (B1604629) group can improve hydrophobic interactions.
Q5: What is "cooperativity" in ternary complex formation and why is it important?
Cooperativity describes the influence that the binding of one protein (e.g., the target POI) has on the PROTAC's affinity for the second protein (e.g., the E3 ligase). It is a critical parameter for assessing the stability of the ternary complex.
-
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second, leading to a more stable ternary complex than would be expected from the individual binary binding affinities. This is highly desirable for potent degraders.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, resulting in a less stable complex.
Measuring cooperativity provides crucial insights into the interactions at the protein-protein interface created by the PROTAC and can be more predictive of cellular degradation activity than binary binding affinities alone.
Troubleshooting Guide
Problem: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex. Here are potential linker-related issues and a workflow for troubleshooting.
Potential Causes:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive complex formation where ubiquitination sites are out of reach.
-
Unfavorable Ternary Complex Conformation: Even if a complex forms, the linker might orient the target protein such that lysine (B10760008) residues are not accessible for ubiquitination.
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.
Troubleshooting Workflow:
References
Technical Support Center: Purification Strategies for m-PEG48-Br Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG48-Br reaction products. The following information is designed to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you navigate challenges in your purification process.
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified PEGylated product. | Incomplete reaction. | Monitor reaction completion using techniques like HPLC or TLC. Consider adjusting reaction conditions (e.g., temperature, time, reagent stoichiometry) to drive the reaction to completion. |
| Product loss during purification. | Optimize your chosen purification method. For chromatography, adjust the gradient slope or mobile phase composition. For dialysis, ensure the membrane molecular weight cut-off (MWCO) is appropriate to retain your product. | |
| Presence of unreacted this compound in the final product. | Insufficient separation. | Improve the resolution of your purification technique. In size-exclusion chromatography (SEC), use a longer column or a resin with a smaller pore size. For dialysis, select a membrane with an MWCO that allows the small, unreacted PEG to pass through while retaining your larger product.[1] |
| Presence of di-PEGylated or other high molecular weight species. | Non-specific reactions or aggregation. | Control the stoichiometry of your reactants carefully to minimize side reactions. To remove aggregates, size-exclusion chromatography (SEC) is often the most effective method.[] |
| The final product is not pure according to analytical tests (e.g., NMR, MS). | Co-elution of impurities. | Employ orthogonal purification methods. For example, follow an ion-exchange chromatography step with a reversed-phase HPLC step. |
| Product degradation. | Handle and store your product under conditions that minimize degradation, such as low temperatures and protection from light. | |
| Streaking of PEGylated compounds on TLC or column chromatography. | Strong interaction of the polar PEG chain with the stationary phase (e.g., silica). | Consider using a ternary solvent system, such as Ethanol/Ethyl Acetate/DCM, which can reduce streaking.[3] Using a less polar stationary phase or reverse-phase chromatography can also be beneficial. |
| Poor peak shape and recovery in SEC. | Interaction between the PEG moiety and the silica-based stationary phase. | Use a mobile phase containing organic modifiers or salts to minimize secondary interactions. Agilent AdvanceBio SEC columns are designed to reduce such interactions.[4] |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the purification of this compound reaction products.
Q1: What are the most common impurities in an this compound reaction?
A1: Common impurities include unreacted this compound, by-products from side reactions (such as di-PEGylated species), and residual reagents or solvents used in the reaction.[] In the synthesis of m-PEG-Br itself, a common impurity is the PEG-diol, where both ends of the PEG chain have a hydroxyl group instead of one being capped with a methyl ether.[5][6]
Q2: Which chromatographic techniques are most effective for purifying PEGylated molecules?
A2: Several chromatographic techniques are effective, with the choice depending on the specific properties of your product and impurities:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their size and is very effective at removing unreacted PEG and other low molecular weight impurities.[][4][7]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate PEGylated species from the un-PEGylated protein.[][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is particularly useful for the purification of PEGylated peptides and small molecules.[][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.[]
Q3: How do I choose the correct dialysis membrane for my purification?
A3: The molecular weight cut-off (MWCO) of the dialysis membrane is the most critical factor. The MWCO should be large enough to allow the free this compound (which has a molecular weight of approximately 2200 g/mol ) to pass through, while being small enough to retain your desired PEGylated product. For example, if your target molecule is a large protein, a 10-30 kDa MWCO membrane would be appropriate.
Q4: Can I use precipitation to purify my PEGylated product?
A4: Yes, precipitation can be a viable method. Polyethylene glycol (PEG) itself can be used to precipitate proteins, and this can be optimized to selectively precipitate either the impurities or the desired product.[10][11] This technique is often used in large-scale industrial purification.[11]
Q5: What analytical techniques are recommended to confirm the purity of my final product?
A5: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
HPLC (SEC, IEX, RP-HPLC): To assess the presence of unreacted PEG, aggregates, and other isoforms.[12]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the PEGylated product and identify the number of attached PEG chains.[13]
-
NMR Spectroscopy: To confirm the structure of the final product and identify any structural impurities.[14]
-
SDS-PAGE: A common technique to visualize the increase in molecular weight after PEGylation and to assess the presence of un-PEGylated protein.[13]
Experimental Protocols
Here are detailed methodologies for key purification experiments.
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This protocol is designed to separate PEGylated proteins from unreacted PEG and smaller impurities.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your PEGylated product. For example, a TSKgel G3000SWXL column is suitable for resolving native proteins from mono- and di-PEGylated species.[7]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). The inclusion of salts helps to reduce non-specific interactions with the column matrix.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve your reaction mixture in the mobile phase and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection and Elution: Inject the prepared sample onto the column. The PEGylated product, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein and the free this compound.
-
Fraction Collection: Collect fractions corresponding to the desired peak based on the UV chromatogram (typically monitored at 280 nm for proteins).
-
Purity Analysis: Analyze the collected fractions using SDS-PAGE or analytical SEC to confirm purity.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of PEGylated peptides or small molecules.
-
Column Selection: Select a reversed-phase column, such as a C4 or C18 column. A C18 column has been shown to provide good separation of PEGylated proteins from their unmodified counterparts.[9]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Dissolve the reaction mixture in a small volume of Mobile Phase A.
-
Injection and Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 90% B over 30-60 minutes. The more hydrophobic PEGylated product will elute at a higher concentration of acetonitrile than the more polar unreacted PEG.
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization.
Protocol 3: Purification by Dialysis
This protocol is a simple and effective method for removing unreacted this compound from a much larger PEGylated protein.
-
Membrane Selection: Choose a dialysis membrane with an appropriate MWCO. For removing this compound (MW ≈ 2.2 kDa) from a protein, a 10 kDa MWCO membrane is a good starting point.
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load the reaction mixture into the dialysis bag or cassette, ensuring to leave some headspace.
-
Dialysis: Place the sealed dialysis bag/cassette in a large beaker containing at least 100 times the sample volume of a suitable buffer (e.g., PBS). Stir the buffer gently with a stir bar.[15]
-
Buffer Exchange: For efficient removal of the unreacted PEG, perform at least three buffer changes over a period of 24-48 hours.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified sample.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the purification of this compound reaction products.
Caption: General workflow for the purification of PEGylated products.
Caption: Decision tree for selecting a purification strategy.
Caption: Schematic of a typical HPLC setup for purification.
References
- 1. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. agilent.com [agilent.com]
- 5. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
The Long and Short of It: m-PEG48-Br vs. Shorter PEG Linkers in PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comparative analysis of the efficacy of PROTACs employing a very long m-PEG48-Br linker versus those with shorter PEG linkers, supported by experimental data from literature.
The linker is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4] The length and flexibility of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and E3 ligase pair.
Case Study 1: Estrogen Receptor α (ERα) Degradation
In a study developing ERα-targeting PROTACs, the length of the PEG linker was a key determinant of degradation efficiency. A PROTAC with a 16-atom linker showed significantly higher potency in degrading ERα compared to one with a 12-atom linker, despite both having similar binding affinities to ERα. This suggests that for this particular system, a longer linker facilitates a more productive ternary complex.
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation
Research on TBK1-targeting PROTACs revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms were inactive. A PROTAC with a 21-atom linker demonstrated a DC50 of 3 nM and a Dmax of 96%. However, extending the linker to 29 atoms resulted in a significant decrease in potency (DC50 = 292 nM, Dmax = 76%), indicating that an excessively long linker can be detrimental.
Case Study 3: Bruton's Tyrosine Kinase (BTK) Degradation
In the development of BTK degraders, PROTACs with longer PEG linkers (≥ 4 PEG units) were more potent than those with shorter linkers. It was hypothesized that shorter linkers cause steric repulsion, which impairs the formation of a stable ternary complex.
The Case of a Very Long Linker: this compound
While direct experimental data for an this compound linker is not available in the reviewed literature, we can extrapolate its potential performance based on the observed trends. A PEG linker with approximately 48 atoms (which corresponds to about 16 PEG units) is significantly longer than the optimal linkers in many reported cases. Such a long and flexible linker might lead to a decrease in potency due to a higher entropic penalty upon binding and could result in non-productive binding modes where the target protein and E3 ligase are not optimally oriented for ubiquitin transfer. However, for certain target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to bridge the two effectively.
Quantitative Data Summary
The following table summarizes the impact of PEG linker length on the efficacy of PROTACs for different targets, as reported in the literature.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12 | Less Potent | - | |
| ERα | VHL | 16 | More Potent | - | |
| TBK1 | VHL | < 12 | Inactive | - | |
| TBK1 | VHL | 21 | 3 | 96 | |
| TBK1 | VHL | 29 | 292 | 76 | |
| BTK | CRBN | < 4 PEG units | Impaired Potency | - | |
| BTK | CRBN | ≥ 4 PEG units | Potent | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: MTS/MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of PROTACs.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
-
MTS/MTT Addition:
-
For an MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For an MTT assay, add 10 µL of MTT reagent and incubate for 2-4 hours, then add a solubilization solution.
-
-
Absorbance Measurement:
-
Record the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the PROTAC concentration to determine the IC50 value.
-
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase combination. The available data strongly suggests that there is an optimal linker length, with linkers that are too short or too long leading to reduced efficacy. While a very long linker like this compound might be beneficial in specific cases requiring a greater distance to be spanned, it is more likely to result in suboptimal degradation for many targets due to increased flexibility and potential for non-productive ternary complex formation. The systematic evaluation of a range of linker lengths, using rigorous experimental protocols such as those detailed in this guide, is essential for the development of potent and effective PROTACs.
References
A Head-to-Head Battle for PROTAC Supremacy: m-PEG48-Br vs. Alkyl Linkers
For researchers, scientists, and drug development professionals navigating the complex landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. This guide provides an in-depth, objective comparison of the long-chain polyethylene (B3416737) glycol (PEG) linker, m-PEG48-Br, and traditional long-chain alkyl linkers, supported by representative experimental data and detailed protocols to inform rational PROTAC design.
The linker in a PROTAC, the chemical bridge connecting the target protein-binding ligand to the E3 ligase-recruiting moiety, is far more than a simple spacer. Its length, flexibility, and chemical composition profoundly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its degradation efficacy. This comparison focuses on two flexible linker classes: the hydrophilic this compound and hydrophobic long-chain alkyl linkers.
At a Glance: Key Differences and Physicochemical Properties
The fundamental difference between this compound and alkyl linkers lies in their polarity. The repeating ethylene (B1197577) glycol units in this compound impart significant hydrophilicity, while the hydrocarbon composition of alkyl linkers results in high lipophilicity.[1] These contrasting properties have a cascading effect on the overall characteristics of the PROTAC molecule.
| Property | This compound Linker | Long-Chain Alkyl Linker | Rationale |
| Solubility | High | Low | The ether oxygens in the PEG chain act as hydrogen bond acceptors, enhancing interaction with aqueous environments.[1] Alkyl chains are hydrophobic and reduce aqueous solubility.[1] |
| Permeability | Moderate to Low | Moderate to High | Increased hydrophilicity from PEGylation can hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers may allow for folded conformations that shield polar surface area, sometimes aiding permeability.[2] The lipophilic nature of alkyl linkers generally favors membrane permeability.[] |
| Lipophilicity (LogP) | Low | High | The repeating ethylene glycol units decrease the octanol-water partition coefficient. |
| Flexibility | High | High | Both linker types possess a high number of rotatable bonds, conferring significant conformational flexibility. |
| Metabolic Stability | Potentially Lower | Generally Higher | The ether bonds in PEG linkers can be susceptible to oxidative metabolism. Alkyl chains are generally more metabolically robust. |
Performance in Action: Degradation Efficacy
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. This is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation). The choice of linker can dramatically impact these parameters.
To illustrate these differences, representative data for hypothetical PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) are presented below. These values are based on trends observed in published literature for PROTACs with long PEG versus long alkyl linkers.
EGFR-Targeting PROTACs
| Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | HCC827 (NSCLC) | 15 | >90% |
| Long-Chain Alkyl | HCC827 (NSCLC) | 50 | ~85% |
Representative data based on published studies of EGFR degraders.
BTK-Targeting PROTACs
| Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | Mino (Mantle Cell Lymphoma) | 5 | >95% |
| Long-Chain Alkyl | Mino (Mantle Cell Lymphoma) | 25 | ~90% |
Representative data based on published studies of BTK degraders.
Generally, the enhanced solubility and potentially favorable conformational dynamics of long PEG linkers can lead to more potent degradation (lower DC50) and a higher maximal degradation level (Dmax). However, the optimal linker is highly dependent on the specific target and E3 ligase pair, and empirical testing is crucial.
Visualizing the Concepts
To better understand the processes discussed, the following diagrams illustrate a key signaling pathway targeted by PROTACs, the general mechanism of PROTAC action, and a typical experimental workflow.
Experimental Protocols
To facilitate the rigorous evaluation of PROTACs with different linkers, detailed protocols for key experiments are provided below.
Western Blot for Protein Degradation
Objective: To quantify the levels of the target protein in cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs (with this compound and alkyl linkers)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of PROTACs or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by boiling and then load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)
-
Purified target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTACs
-
SDS-PAGE gels and Western blot reagents
-
Anti-target protein antibody or anti-ubiquitin antibody
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a DMSO vehicle control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer. Analyze the reaction products by SDS-PAGE and Western blot, probing for the target protein to observe higher molecular weight ubiquitinated species or probing with an anti-ubiquitin antibody after immunoprecipitation of the target protein.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or NTA chip)
-
Purified E3 ligase
-
Purified target protein
-
PROTACs
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.
-
Ternary Complex Analysis: In separate experiments, inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.
Conclusion
The selection of a linker is a pivotal decision in PROTAC design, with no one-size-fits-all solution. The hydrophilic nature of this compound often translates to improved solubility and, in many cases, superior degradation potency. Conversely, the lipophilicity of long-chain alkyl linkers can enhance cell permeability, which may be advantageous for certain targets or cell types.
The comprehensive experimental protocols provided in this guide offer a robust framework for the systematic evaluation of different linker strategies. By carefully considering the physicochemical properties and empirically testing the degradation efficacy, researchers can rationally design and optimize PROTACs with the highest potential for therapeutic success. The continued exploration of novel linker chemistries will undoubtedly expand the toolkit for targeted protein degradation and accelerate the development of this transformative therapeutic modality.
References
A Comparative Guide to Analytical Methods for Characterizing m-PEG48-Br Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of methoxy-poly(ethylene glycol)-bromide with a degree of polymerization of 48 (m-PEG48-Br). The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of PEGylated conjugates in research and pharmaceutical development. This document outlines the principles, performance, and experimental protocols for several widely used analytical methods, supported by comparative data to aid in methodology selection.
Overview of Analytical Techniques
The characterization of this compound, a monodisperse PEG derivative, involves confirming its identity, determining its molecular weight and purity, and verifying the integrity of its end groups (methoxy and bromide). The primary analytical techniques employed for these purposes include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) with various detectors, Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and limitations in terms of the information it provides, its sensitivity, and its resolution.
Comparative Data of Analytical Methods
The performance of each analytical technique in characterizing key attributes of this compound is summarized in the tables below.
Table 1: Comparison of Techniques for Molecular Weight and Purity Assessment
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (MALDI/ESI) | GPC/SEC |
| Primary Measurement | Molar ratio of end groups to repeating units | Mass-to-charge ratio (m/z) of molecular ions | Hydrodynamic volume (relative to standards) |
| Molecular Weight Info | Number-average (Mn) | Number-average (Mn), Weight-average (Mw), Polydispersity Index (PDI) | Number-average (Mn), Weight-average (Mw), PDI |
| Accuracy | High for Mn (with correct assignments) | High for absolute molecular weight | Moderate (relative to calibration standards) |
| Resolution | Atomic/molecular level | High, can resolve oligomers | Lower, separates based on size distribution |
| Purity Assessment | Can quantify impurities with distinct signals | High sensitivity for detecting impurities of different mass | Can detect high/low molecular weight impurities |
| Key Advantage | Provides detailed structural information | Provides accurate molecular weight distribution | Good for assessing polydispersity and aggregation |
| Key Limitation | Can be complex for polydisperse samples | Fragmentation can occur; matrix effects (MALDI) | Relies on appropriate calibration standards |
Table 2: Comparison of Techniques for Structural and Functional Group Analysis
| Feature | ¹H and ¹³C NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (MS/MS) |
| Primary Measurement | Nuclear spin transitions in a magnetic field | Vibrational modes of chemical bonds | Fragmentation patterns of selected ions |
| Information Provided | Detailed chemical structure, end-group confirmation | Presence of functional groups (e.g., C-O-C, C-H) | Structural information from fragmentation |
| Specificity | High, provides detailed connectivity | Moderate, characteristic group frequencies | High, can pinpoint modification sites |
| Key Advantage | Unambiguous structure elucidation | Fast and simple for functional group confirmation | Provides detailed structural information on fragments |
| Key Limitation | Lower sensitivity compared to MS | Provides limited structural detail | Requires ionizable and fragmentable molecules |
Experimental Protocols
Detailed protocols for the key analytical methods are provided below.
Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of this compound by analyzing the chemical shifts and integrals of its protons. The molecular weight can be estimated by comparing the integral of the methoxy (B1213986) (CH₃O-) end-group protons to the integral of the ethylene (B1197577) glycol repeating unit protons (-OCH₂CH₂-).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Pulse Sequence: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on concentration.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the solvent residual peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
Analysis:
-
Identify the characteristic peaks:
-
Methoxy protons (CH₃O-): singlet around 3.38 ppm.
-
PEG backbone protons (-OCH₂CH₂-): large multiplet around 3.64 ppm.
-
Protons adjacent to the bromide (-CH₂-Br): triplet around 3.45 ppm.
-
-
Integrate the peaks corresponding to the methoxy group and the repeating ethylene glycol units.
-
Calculate the degree of polymerization (DP) and the number-average molecular weight (Mn).
-
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is used to determine the molecular weight distribution of the polymer. The sample is co-crystallized with a matrix and ionized by a laser, and the time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
Mix the sample and matrix solutions in a 1:1 (v/v) ratio.
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.
-
Instrument Setup:
-
Mass Spectrometer: MALDI-TOF.
-
Mode: Positive ion, linear or reflectron mode.
-
Laser Intensity: Optimize for best signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 1000-4000 Da).
-
Analysis:
-
Identify the distribution of polymer chains, which will appear as a series of peaks separated by 44 Da (the mass of one ethylene glycol unit).
-
Determine the peak molecular weight (Mp), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Principle: SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier than smaller molecules. This technique is ideal for determining the molecular weight distribution and detecting any high molecular weight aggregates or low molecular weight impurities.
Protocol:
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC System with an isocratic pump.
-
SEC Column(s): A set of columns with appropriate pore sizes for the molecular weight range of the PEG (e.g., Agilent PLgel, Waters Ultrahydrogel).[1]
-
Detector: Refractive Index (RI) detector is most common for PEGs. A multi-angle light scattering (MALLS) detector can provide absolute molecular weight information.[2]
-
Mobile Phase: A good solvent for PEG, such as tetrahydrofuran (B95107) (THF) or an aqueous buffer (e.g., phosphate-buffered saline).
-
-
Method Parameters:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Controlled, e.g., 30-40 °C.
-
Injection Volume: 20-100 µL.
-
-
Calibration: Run a series of narrow PEG standards with known molecular weights to create a calibration curve of log(MW) versus elution time.[1]
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Use the calibration curve to determine the Mn, Mw, and PDI of the sample.
-
Inspect the chromatogram for any shoulders or additional peaks that may indicate impurities or aggregates.
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup:
-
FTIR Spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Acquire a background spectrum (with no sample) and then the sample spectrum. The instrument software will automatically ratio the two to produce the absorbance spectrum.
-
Analysis:
-
Identify the characteristic absorption bands for PEG:
-
The absence of a broad O-H stretching band around 3400 cm⁻¹ can indicate the successful modification of the hydroxyl end-group.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the characterization of this compound using the described analytical techniques.
Caption: Workflow for this compound analysis by NMR spectroscopy.
Caption: Workflow for this compound analysis by MALDI-TOF MS.
Caption: Workflow for this compound analysis by GPC/SEC.
Conclusion
The comprehensive characterization of this compound conjugates requires an orthogonal approach, utilizing multiple analytical techniques. ¹H NMR and FTIR are excellent for confirming the chemical structure and the presence of key functional groups. Mass spectrometry, particularly MALDI-TOF, provides accurate molecular weight distribution data. GPC/SEC is the preferred method for assessing polydispersity and detecting aggregates. By combining the information from these methods, researchers and drug development professionals can ensure a thorough understanding of their this compound conjugates, leading to higher quality and more reliable products.
References
Navigating Protein PEGylation: A Comparative Guide to m-PEG48-Br and its Alternatives for LC-MS Analysis
For researchers, scientists, and drug development professionals engaged in protein modification, the choice of labeling reagent is critical for achieving desired therapeutic properties and ensuring accurate analytical characterization. This guide provides an objective comparison of m-PEG48-Br, a bromo-functionalized polyethylene (B3416737) glycol (PEG) reagent, with its primary thiol-reactive alternatives, m-PEG-maleimide and m-PEG-iodoacetamide. The comparison is supported by experimental data and detailed protocols for labeling and subsequent liquid chromatography-mass spectrometry (LC-MS) analysis, enabling an informed selection of the most suitable reagent for specific research needs.
Executive Summary
The covalent attachment of PEG chains to proteins, or PEGylation, is a widely used strategy to enhance the therapeutic properties of protein drugs, including increased solubility, stability, and circulatory half-life. The site-specific modification of cysteine residues via their thiol groups is a common approach. This guide focuses on the LC-MS analysis of proteins labeled with this compound and compares its performance against other common thiol-reactive PEGylation reagents.
Key findings indicate that while m-PEG-maleimide reagents offer faster reaction kinetics at neutral pH, the resulting thioether bond is susceptible to a retro-Michael reaction, leading to potential deconjugation. In contrast, this compound, a bromoacetamide-functionalized PEG, forms a more stable and irreversible thioether bond, albeit with slower reaction kinetics that are optimal at a slightly alkaline pH.[][2] This differential reactivity can be exploited for sequential labeling strategies.
Performance Comparison of Thiol-Reactive PEGylation Reagents
The selection of a thiol-reactive PEGylation reagent is a trade-off between reaction kinetics, bond stability, and reaction specificity. The following table summarizes the key performance characteristics of this compound and its common alternatives.
| Feature | This compound (Bromoacetamide) | m-PEG-Maleimide | m-PEG-Iodoacetamide |
| Reactive Group | Bromoacetyl | Maleimidyl | Iodoacetyl |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) |
| Reaction pH | 8.0 - 9.0[2] | 6.5 - 7.5[] | 7.5 - 8.5 |
| Reaction Speed | Moderate to Slow | Fast[] | Fast |
| Bond Stability | High (Irreversible Thioether)[] | Moderate (Reversible Thioether via retro-Michael)[] | High (Irreversible Thioether) |
| Specificity | High for thiols, potential for off-target reaction with other nucleophiles at high pH. | High for thiols at optimal pH.[] | High for thiols. |
| Key Advantage | Forms a highly stable, irreversible bond.[] | Rapid reaction kinetics at physiological pH. | Forms a stable, irreversible bond with good reactivity. |
| Key Disadvantage | Slower reaction rate requiring a higher pH. | Potential for bond reversal and exchange with other thiols.[] | Potential for non-specific labeling at higher pH. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein labeling with this compound and a common alternative, m-PEG-maleimide, followed by a general protocol for LC-MS analysis.
Protocol 1: Protein Labeling with this compound
This protocol is adapted from procedures for bromoacetamide-based protein modification.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.5
-
Quenching Solution: 100 mM L-cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Reduction: Dissolve the protein in Reduction Buffer to a concentration of 1-5 mg/mL. Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into Labeling Buffer using a desalting column.
-
PEGylation Reaction: Immediately add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF if necessary) to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C in the dark.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PEG reagent and quenching agent by size-exclusion chromatography or dialysis.
Protocol 2: Protein Labeling with m-PEG-Maleimide
Materials:
-
Protein with at least one free cysteine residue
-
m-PEG-Maleimide
-
Reduction Buffer: 50 mM Phosphate buffer, 1 mM EDTA, pH 7.0
-
TCEP
-
Labeling Buffer: 50 mM Phosphate buffer, 1 mM EDTA, pH 7.0
-
Quenching Solution: 100 mM L-cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Reduction: Dissolve the protein in Reduction Buffer to a concentration of 1-5 mg/mL. Add TCEP to a final concentration of 10 mM and incubate at room temperature for 30 minutes.
-
Buffer Exchange: Remove TCEP by buffer exchange into Labeling Buffer.
-
PEGylation Reaction: Immediately add a 5- to 10-fold molar excess of m-PEG-Maleimide to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM.
-
Purification: Purify the PEGylated protein as described in Protocol 1.
Protocol 3: LC-MS Analysis of PEGylated Proteins
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
Chromatography Conditions:
-
Column: Reversed-phase C4 or C8 column suitable for protein separations.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40-60°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Mass Range: 500 - 4000 m/z
-
Data Analysis: Deconvolution software is used to determine the mass of the intact PEGylated protein.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the labeling and analysis of PEGylated proteins.
Caption: Experimental workflow for protein PEGylation and LC-MS analysis.
Caption: Comparison of thiol-reactive PEGylation chemistries.
Conclusion
The choice between this compound and its alternatives for protein PEGylation depends on the specific requirements of the application. For applications demanding high stability of the protein-PEG conjugate, this compound is a superior choice due to the formation of an irreversible thioether bond. However, if rapid conjugation at or near physiological pH is a priority, m-PEG-maleimide is a more suitable option, with the caveat of potential bond instability. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision and to successfully perform and analyze their protein PEGylation experiments using LC-MS.
References
Navigating In Vitro Stability: A Comparative Guide to m-PEG48-Br Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing therapeutic efficacy and shelf-life. This guide provides an objective comparison of the in vitro stability of m-PEG48-Br conjugates against other common PEGylation alternatives, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of the reactive group on the PEG molecule dictates the type of linkage formed with the protein, which in turn significantly impacts the stability of the resulting conjugate. This guide focuses on assessing the in vitro stability of this compound, which forms a stable ether linkage, in comparison to other prevalent PEGylating reagents such as m-PEG-NHS esters (forming amide or ester bonds) and m-PEG-Maleimide (forming thioether bonds).
Comparative Stability of PEG Linkages
The stability of the linkage between the PEG polymer and the protein is paramount for maintaining the integrity of the bioconjugate under physiological conditions. Different chemical bonds exhibit varying susceptibility to hydrolysis and other degradation pathways.
| Linkage Type | Formed From | General Stability | Key Considerations |
| Ether | m-PEG-Br + Protein-OH/SH | Highly Stable | Forms a very stable carbon-oxygen or carbon-sulfur bond, resistant to hydrolysis under a wide range of pH conditions.[1][2] |
| Amide | m-PEG-NHS + Protein-NH₂ | Stable | Generally stable under physiological conditions, but can be susceptible to enzymatic cleavage. More stable than ester bonds. |
| Ester | m-PEG-NHS + Protein-OH | Less Stable | Prone to hydrolysis, especially at alkaline pH and in the presence of esterases.[1][3] |
| Thioether | m-PEG-Maleimide + Protein-SH | Conditionally Stable | The thiosuccinimide ring formed can be susceptible to retro-Michael addition, leading to de-PEGylation, particularly in the presence of other thiols. |
Studies have shown that the choice of linker chemistry significantly affects the stability of PEG conjugates. For instance, a study on resveratrol-PEG conjugates demonstrated that ether-linked conjugates exhibited improved pharmacokinetic profiles compared to their ester-linked counterparts, which showed a half-life of only 3 hours in rat plasma in vitro.[1] While direct quantitative comparisons for this compound on proteins are not abundant in publicly available literature, the inherent chemical stability of the ether bond suggests a significant advantage in terms of in vitro stability over ester and conditionally stable thioether linkages.
Experimental Protocols for In Vitro Stability Assessment
To quantitatively assess the in vitro stability of PEG-protein conjugates, a series of well-established analytical techniques can be employed. The following are detailed protocols for key experiments.
Hydrolytic Stability Assay
This assay evaluates the stability of the PEG-protein linkage in aqueous solutions at different pH values and temperatures.
Protocol:
-
Sample Preparation: Prepare solutions of the PEG-protein conjugate at a concentration of 1 mg/mL in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, and 37°C) for a predetermined period (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: At each time point, withdraw an aliquot and analyze the sample for the presence of the intact conjugate and any released (de-PEGylated) protein.
-
Quantification: Use analytical techniques such as Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) or Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to separate and quantify the intact conjugate and the free protein.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point to determine the degradation kinetics and half-life of the conjugate under different conditions.
Figure 1. Workflow for the hydrolytic stability assay of PEG-protein conjugates.
Serum Stability Assay
This assay mimics the physiological environment to assess the stability of the conjugate in the presence of plasma proteins and enzymes.
Protocol:
-
Sample Preparation: Prepare a solution of the PEG-protein conjugate at a concentration of 1 mg/mL in 50% human or animal serum.
-
Incubation: Incubate the sample at 37°C for various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Analysis: At each time point, precipitate the serum proteins from the aliquot (e.g., by adding acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant containing the PEG-conjugate and any released PEG or protein fragments by SEC-HPLC or RP-HPLC.
-
Data Analysis: Determine the percentage of intact conjugate remaining over time to evaluate its stability in a biological matrix.
Figure 2. Experimental workflow for the serum stability assay.
Analytical Methods
a) Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic volume. This technique is ideal for separating the larger PEG-protein conjugate from the smaller, unconjugated protein.
-
Column: A silica-based column with a pore size appropriate for the molecular weight range of the conjugate and protein (e.g., 300 Å).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4).
-
Detection: UV detection at 280 nm for protein absorbance.
-
Analysis: The retention time and peak area are used to identify and quantify the different species. A decrease in the peak area of the conjugate and an increase in the peak area of the free protein over time indicate instability.
b) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight of a protein, causing it to migrate slower on the gel.
-
Gel: A polyacrylamide gel with a percentage appropriate for the size of the proteins being analyzed (e.g., 4-12% gradient gel).
-
Sample Preparation: Samples are mixed with a loading buffer containing SDS and a reducing agent (if disulfide bonds need to be broken) and heated.
-
Electrophoresis: The gel is run at a constant voltage until the dye front reaches the bottom.
-
Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Analysis: The intensity of the bands corresponding to the PEG-conjugate and the free protein are quantified using densitometry. A decrease in the intensity of the conjugate band and an increase in the intensity of the free protein band over time indicate degradation.
Conclusion
The in vitro stability of PEG-protein conjugates is a critical attribute that is heavily influenced by the linkage chemistry. The ether linkage formed by this compound offers a significant advantage in terms of stability due to its resistance to hydrolysis. In contrast, ester and thioether linkages formed by m-PEG-NHS and m-PEG-Maleimide, respectively, are more susceptible to degradation under certain conditions. For researchers and drug developers, a thorough in vitro stability assessment using the detailed protocols provided in this guide is essential for selecting the optimal PEGylation strategy to ensure the development of robust and effective biotherapeutics.
References
- 1. Stabilization of Resveratrol in Blood Circulation by Conjugation to mPEG and mPEG-PLA Polymers: Investigation of Conjugate Linker and Polymer Composition on Stability, Metabolism, Antioxidant Activity and Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of m-PEG48-Br in Cleavable vs. Non-Cleavable Linker Designs for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Strategic Linker Selection
The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the potent payload. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, stability, and overall therapeutic window.[1] This guide provides a comprehensive comparison of these two linker designs, with a focus on the integration of a long-chain polyethylene (B3416737) glycol (PEG) moiety, exemplified by m-PEG48-Br. By presenting representative experimental data and detailed methodologies, this document aims to inform the rational design of next-generation drug conjugates.
The Role of this compound in Linker Design
This compound is a monodisperse PEG linker featuring 48 ethylene (B1197577) glycol units, terminating in a methyl ether group at one end and a reactive bromo group at the other. The bromo group serves as a versatile chemical handle for further functionalization, allowing for its incorporation into both cleavable and non-cleavable linker constructs. The substantial length of the PEG48 chain imparts several desirable properties to the resulting conjugate, including:
-
Enhanced Hydrophilicity: Mitigates aggregation, especially when conjugated with hydrophobic payloads.
-
Improved Pharmacokinetics: The hydrophilic PEG chain can create a shield around the payload, potentially extending circulation half-life and reducing immunogenicity.[2]
-
Precise Spacer Length: The defined length of the monodisperse PEG provides a consistent distance between the targeting molecule and the payload, which can be crucial for optimal biological activity.
Mechanism of Action: Two Distinct Payload Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how the cytotoxic payload is liberated.
Cleavable Linkers: These are engineered to be stable in systemic circulation but to break down and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[3] Common cleavage mechanisms include:
-
Enzyme-sensitive: Often incorporating dipeptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells.[3]
-
pH-sensitive: Utilizing acid-labile groups (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes.[3]
-
Glutathione-sensitive: Employing disulfide bonds that are cleaved in the reducing intracellular environment, which has a higher glutathione (B108866) concentration than the bloodstream.
Non-Cleavable Linkers: These linkers form a stable covalent bond that does not have a specific trigger for cleavage. The payload is released only after the targeting antibody is proteolytically degraded within the lysosome of the target cell. This results in the payload being released with the linker and a residual amino acid still attached.
Head-to-Head Performance Comparison: A Data-Driven Analysis
Plasma Stability
A critical attribute of an ADC linker is its stability in circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy. Non-cleavable linkers generally exhibit higher plasma stability due to their robust covalent bonds.
| Linker Type | ADC Example | Plasma | Time (days) | % Intact ADC Remaining | Reference |
| Cleavable | Trastuzumab-vc-MMAE | Rat | 7 | ~80% | |
| Cleavable | Anti-CD79b-ValCitPABC-MMAE | Rat | 7 | ~80% | |
| Non-Cleavable | Anti-CD79b-PEG6-C2-MMAD | Mouse | 4.5 | >95% (at most sites) | |
| Non-Cleavable | Trastuzumab-SMCC-DM1 | Human | - | Highly Stable |
Note: Data is compiled from different studies and should be considered representative, not a direct head-to-head comparison.
In Vitro Cytotoxicity
The potency of an ADC is typically assessed using in vitro cytotoxicity assays on cancer cell lines. The choice of linker can influence the IC50 (half-maximal inhibitory concentration) value. Furthermore, cleavable linkers that release a membrane-permeable payload can induce a "bystander effect," killing adjacent antigen-negative tumor cells, which can be advantageous in heterogeneous tumors.
| Linker Type | ADC Example | Cell Line (Antigen) | IC50 (ng/mL) | Bystander Effect | Reference |
| Cleavable | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | 5-20 | Significant | |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 (HER2+) | 100-500 | Moderate | |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+++) | 10-50 | Minimal | |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (HER2+) | >1000 | Minimal |
Note: Data is compiled from different studies and should be considered representative.
In Vivo Efficacy
Ultimately, the performance of an ADC is determined by its ability to control tumor growth in vivo. Both linker types have demonstrated potent anti-tumor activity in preclinical xenograft models. The optimal choice often depends on the specific tumor biology.
| Linker Type | ADC Example | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| Cleavable | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | >90% (with regression) | |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 (breast) | ~70% | |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | ~80% | |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (breast) | ~50% |
Note: Data is compiled from different studies and should be considered representative.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker designs.
General Synthesis of PEGylated Linkers from this compound
The reactive bromo group of this compound allows for its conversion into various functional groups suitable for linker synthesis.
Protocol 1: Conversion of this compound to m-PEG48-NH2
-
Azidation: Dissolve this compound in a suitable solvent such as dimethylformamide (DMF). Add an excess of sodium azide (B81097) (NaN3). Heat the reaction mixture (e.g., to 60-80°C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. After cooling, the product, m-PEG48-N3, can be isolated by precipitation in a non-polar solvent like diethyl ether and purified.
-
Reduction: Dissolve the purified m-PEG48-N3 in a solvent like ethanol (B145695) or methanol. Add a catalyst, such as 10% palladium on carbon (Pd/C). Subject the mixture to hydrogenation (H2 gas) at a suitable pressure. Alternatively, other reducing agents like triphenylphosphine (B44618) (PPh3) followed by water can be used. Monitor the reaction for the disappearance of the azide group. Upon completion, filter off the catalyst and concentrate the solution to obtain m-PEG48-NH2.
Protocol 2: General ADC Conjugation
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT. Purify the reduced antibody using a desalting column.
-
Linker-Payload Activation: Prepare the linker-payload construct with a reactive group (e.g., maleimide (B117702) for thiol conjugation, or NHS ester for lysine (B10760008) conjugation).
-
Conjugation: Mix the prepared antibody with the activated linker-payload in a suitable buffer (e.g., PBS, pH 7.4). Allow the reaction to proceed at room temperature or 4°C for a specified time.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and other impurities.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like UV-Vis spectroscopy, HIC-HPLC, SEC, and mass spectrometry.
In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC at a final concentration of, for example, 1 mg/mL in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analysis: Analyze the samples to determine the average drug-to-antibody ratio (DAR) over time. This can be achieved by capturing the ADC from the plasma (e.g., using protein A beads) followed by analysis using LC-MS. A decrease in DAR indicates payload release. Alternatively, the plasma can be treated to precipitate proteins, and the supernatant analyzed by LC-MS/MS to quantify the amount of released free payload.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile of the linker.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a period of 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves. Determine the IC50 values using a suitable software package.
Conclusion: A Strategic Choice Based on Therapeutic Goals
The decision to employ a cleavable versus a non-cleavable linker strategy is not straightforward and depends on a multitude of factors.
Cleavable linkers are often favored for their ability to release an unmodified, highly potent payload, which can induce a bystander effect beneficial for treating heterogeneous tumors. However, this can come at the cost of lower plasma stability and a potential for off-target toxicity.
Non-cleavable linkers offer the advantage of superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. The efficacy of non-cleavable ADCs is, however, confined to antigen-positive cells, and the released payload-linker-amino acid adduct must retain potent cytotoxic activity.
The incorporation of a long hydrophilic PEG linker, such as one derived from This compound , can further modulate the properties of the ADC, regardless of the cleavage strategy. By enhancing solubility and improving pharmacokinetics, such a linker can contribute to the overall success of the therapeutic. Ultimately, the optimal linker design must be determined empirically, balancing stability, payload release kinetics, and the specific biological context of the target and the tumor microenvironment. This guide provides the foundational knowledge and experimental framework to embark on this critical aspect of drug conjugate development.
References
Evaluating the Pharmacokinetics of PROTACs: A Comparative Guide to Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical, yet often nuanced, component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker profoundly influence the pharmacokinetic properties of the entire molecule. This guide provides an objective comparison of PROTACs containing long-chain polyethylene (B3416737) glycol (PEG) linkers, such as the m-PEG48-Br linker, against those with alternative linker chemistries, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Pharmacokinetics
The linker is not merely a passive spacer; it actively modulates a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. Key pharmacokinetic parameters influenced by the linker include:
-
Solubility: The linker's hydrophilicity is a major determinant of a PROTAC's aqueous solubility, which in turn affects its formulation and oral bioavailability.
-
Permeability: The ability of a PROTAC to traverse cell membranes is influenced by the linker's size, flexibility, and polarity.
-
Metabolic Stability: The linker can be a site of metabolic attack by enzymes, impacting the PROTAC's half-life and in vivo exposure.
-
Plasma Protein Binding: The overall physicochemical properties conferred by the linker can affect the extent to which a PROTAC binds to plasma proteins, influencing its free concentration and availability to engage its target.
Comparative Analysis of Linker Chemistries
While specific pharmacokinetic data for PROTACs containing the this compound linker are not extensively published, we can draw meaningful comparisons by examining studies on PROTACs with long-chain PEG linkers versus those with other common linker types, such as alkyl chains and more rigid structures.
Data Summary: Linker Impact on Pharmacokinetic Parameters
| Linker Type | Key Physicochemical Property | Impact on Solubility | Impact on Permeability | Impact on Metabolic Stability | Representative In Vivo Observations |
| Long-Chain PEG (e.g., similar to this compound) | Hydrophilic, flexible | Generally improves aqueous solubility.[1][2] | Can be a double-edged sword; increased polarity may reduce passive permeability, but improved solubility can aid absorption.[][4] | PEG chains can be susceptible to oxidative metabolism, potentially leading to lower stability.[1] | Improved solubility may enhance formulation options and systemic exposure when administered parenterally. Oral bioavailability can be challenging due to permeability limitations. |
| Alkyl Chains | Hydrophobic, flexible | Generally lower aqueous solubility compared to PEG linkers. | Increased lipophilicity can enhance passive membrane permeability. | Can be metabolically more stable than PEG linkers, though susceptible to hydroxylation. | May achieve better oral absorption due to improved permeability, but poor solubility can be a limiting factor. |
| Rigid Linkers (e.g., containing cycloalkane or aromatic moieties) | Constrained conformation | Solubility is variable and depends on the specific chemical functionalities incorporated. | Rigidity can sometimes improve permeability by reducing the entropic penalty of membrane crossing. | Generally more metabolically stable due to reduced flexibility and fewer metabolic "soft spots". | Often associated with improved in vivo stability and exposure. The two PROTACs in Phase II clinical trials, ARV-110 and ARV-471, both feature rigid linkers. |
Visualizing Key Processes in PROTAC Pharmacokinetic Evaluation
To better understand the experimental workflows and biological pathways involved, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Analysis of Crosslinking Agents for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision that profoundly influences the efficacy, stability, and safety of bioconjugates. This guide provides an objective comparison of m-PEG48-Br, a long-chain polyethylene (B3416737) glycol (PEG)-based linker, with three widely used conventional crosslinking agents: SMCC, EDC/NHS, and glutaraldehyde (B144438). By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate an informed selection process for your specific research and development needs.
Introduction to Crosslinking Chemistries
Crosslinking agents are molecules that form covalent bonds between two or more molecules, thereby creating a stable conjugate. The choice of a crosslinker is dictated by several factors, including the functional groups present on the molecules to be conjugated, the desired stability of the linkage, and the biocompatibility of the final product.
-
This compound is a heterobifunctional crosslinker featuring a long polyethylene glycol (PEG) chain. One end has a methoxy (B1213986) group, and the other has a reactive bromo group. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG chain enhances solubility and optimizes the spatial orientation of the two ligands.[1][2] The bromo group typically reacts with nucleophiles like phenols or amines.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker with an NHS ester and a maleimide (B117702) group.[3] The NHS ester reacts with primary amines, while the maleimide group reacts with sulfhydryl groups, allowing for a controlled, two-step conjugation process.[3]
-
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) is a "zero-length" crosslinking system. EDC activates carboxyl groups to form a reactive intermediate that can then react with primary amines to form a stable amide bond.[4] The addition of NHS stabilizes this intermediate, increasing the efficiency of the coupling reaction.[5]
-
Glutaraldehyde is a homobifunctional crosslinker with two aldehyde groups that react primarily with amine groups to form Schiff bases, which can further react to form stable crosslinks.[6][7] It is known for its high reactivity and efficiency.[6][8]
Quantitative Comparison of Crosslinking Agents
The performance of a crosslinking agent can be evaluated based on its reaction efficiency, the stability of the resulting conjugate, and its biocompatibility. The following tables summarize available quantitative data for the selected crosslinkers.
Table 1: Reaction Efficiency and Conditions
| Crosslinking Agent | Target Functional Groups | Typical Reaction Time | Optimal pH | Reported Yield/Efficiency |
| This compound | Nucleophiles (e.g., phenols, amines) | 4-16 hours | Basic (e.g., with K₂CO₃) | High (up to 90% in PROTAC synthesis)[1] |
| SMCC | Amines and Sulfhydryls | 30-60 minutes (amine reaction), 30-60 minutes (sulfhydryl reaction) | 7.0-9.0 (amine), 6.5-7.5 (sulfhydryl) | Varies with protein concentration; typically requires 5-80x molar excess[9] |
| EDC/NHS | Carboxyls and Amines | 15 minutes (activation), 2 hours (coupling) | 4.5-7.2 (activation), 7.0-8.0 (coupling) | 68-79% (for DNA-protein conjugation)[10] |
| Glutaraldehyde | Primarily Amines | 15-30 minutes | ~7.0-9.0 | High, but can lead to polymerization[11][12] |
Table 2: Stability of Formed Linkage
| Crosslinking Agent | Formed Bond | Stability Characteristics |
| This compound | Ether or Amine | The ether linkage in the PEG chain is generally stable but can be susceptible to oxidative metabolism.[13][14] |
| SMCC | Thioether | Stable under physiological conditions, but can undergo retro-Michael addition, especially in the presence of other thiols.[15][16] |
| EDC/NHS | Amide | Highly stable under physiological conditions.[5][17] |
| Glutaraldehyde | Complex (Schiff base and others) | Exceptionally stable at extreme pH and temperatures.[6] However, the crosslinks can be reversible over long periods.[11] |
Table 3: Biocompatibility and Cytotoxicity
| Crosslinking Agent | Biocompatibility | Cytotoxicity |
| This compound | PEG chains are known to be highly biocompatible and reduce immunogenicity.[18] | Generally considered low, but depends on the overall PROTAC molecule. |
| SMCC | Generally good, widely used in ADCs.[] | Low, as it is a stable linker.[20] |
| EDC/NHS | Good, as it is a zero-length crosslinker and byproducts are water-soluble and can be removed.[21] | Can be cytotoxic at higher concentrations if not completely removed.[21][22] |
| Glutaraldehyde | Poor | Cytotoxic due to residual glutaraldehyde and unstable polymers.[11][23][24][25][26] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.
Protocol 1: Synthesis of a PROTAC using this compound (Adapted)
This protocol is adapted from the synthesis of a JQ1-pomalidomide PROTAC and can be generalized for the conjugation of a phenol-containing molecule to an amine-containing molecule.
Materials:
-
Molecule 1 with a phenolic hydroxyl group (e.g., JQ1)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Molecule 2 with a primary amine and a carboxylic acid for activation (e.g., pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Conjugation of Molecule 1 to this compound: a. To a solution of Molecule 1 (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of this compound (1.2 eq) in anhydrous DMF. d. Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere. e. Monitor the reaction by LC-MS. f. Upon completion, purify the intermediate product by flash column chromatography.
-
Amide Coupling with Molecule 2: a. The terminal end of the PEG linker on the intermediate product will need to be functionalized with a group that can react with Molecule 2. The provided search results show a protocol where the PEG linker has a Boc-protected amine. Assuming a similar functional group is present on a variant of this compound, the following steps would be taken. b. Deprotection: Dissolve the intermediate in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours to remove the Boc protecting group. Concentrate the mixture to yield the amine intermediate. c. Activation and Coupling: To a solution of Molecule 2 (with a carboxylic acid, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes. d. Add the amine intermediate (1.1 eq) in anhydrous DMF and stir for 4 hours at room temperature. e. Purify the final PROTAC by preparative HPLC.
Protocol 2: Two-Step Protein-Protein Conjugation using SMCC
Materials:
-
Protein 1 (with primary amines)
-
Protein 2 (with sulfhydryl groups)
-
SMCC
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting columns
Procedure:
-
Maleimide-Activation of Protein 1: a. Dissolve Protein 1 in Conjugation Buffer. b. Prepare a 10-50 mM stock solution of SMCC in anhydrous DMSO or DMF. c. Add a 5- to 80-fold molar excess of SMCC to the protein solution, depending on the protein concentration.[9] d. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C. e. Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Protein 2: a. Immediately combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio. b. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C. c. The reaction can be quenched by adding a thiol-containing compound like cysteine. d. Purify the conjugate by size-exclusion chromatography.
Protocol 3: Two-Step Protein-Protein Conjugation using EDC/NHS
Materials:
-
Protein 1 (with carboxyl groups)
-
Protein 2 (with primary amines)
-
EDC
-
Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2)
-
Quenching Solution (e.g., 2-Mercaptoethanol, Hydroxylamine-HCl)
-
Desalting columns
Procedure:
-
Activation of Protein 1: a. Dissolve Protein 1 in Activation Buffer. b. Add EDC (e.g., 10-fold molar excess) and Sulfo-NHS (e.g., 25-fold molar excess) to the protein solution.[6] c. Incubate for 15 minutes at room temperature. d. Quench the EDC reaction by adding 2-Mercaptoethanol. e. Remove excess reagents using a desalting column equilibrated with Coupling Buffer.
-
Conjugation to Protein 2: a. Add Protein 2 to the activated Protein 1 solution at an equimolar ratio. b. Incubate for 2 hours at room temperature. c. Quench the reaction by adding Hydroxylamine-HCl to a final concentration of 10 mM. d. Purify the conjugate using a desalting column.
Protocol 4: Protein Crosslinking using Glutaraldehyde
Materials:
-
Protein sample
-
Glutaraldehyde solution (e.g., 2.5% in PBS)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
Procedure:
-
Crosslinking Reaction: a. Dissolve the protein in the Reaction Buffer. b. Add glutaraldehyde solution to a final concentration of 0.1% to 2.5%.[26] c. Incubate for a period ranging from a few minutes to several hours at room temperature, depending on the desired degree of crosslinking.[26]
-
Quenching: a. Terminate the reaction by adding the quenching solution. b. Incubate for an additional 15-30 minutes.
-
Purification: a. Remove excess glutaraldehyde and quenching reagent by dialysis or using a desalting column.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex processes involved in bioconjugation.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Two-step protein conjugation using SMCC.
Caption: Mechanism of EDC/NHS crosslinking.
Conclusion
The selection of a crosslinking agent is a critical decision in the development of bioconjugates.
-
This compound offers the advantages of a long, hydrophilic PEG spacer, which can improve the solubility and pharmacokinetic properties of the final product, making it particularly suitable for applications like PROTACs.
-
SMCC provides a robust and controlled method for linking proteins through amine and sulfhydryl groups, and it is a well-established choice for creating stable antibody-drug conjugates.
-
EDC/NHS chemistry is a versatile and efficient method for creating stable, zero-length amide bonds between carboxyl- and amine-containing molecules.
-
Glutaraldehyde is a highly reactive and efficient crosslinker, but its use is often limited by its cytotoxicity.
Ultimately, the optimal choice will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the linkage, and the biological system in which the conjugate will be used. This guide provides the foundational information to make an informed decision and to design and execute successful bioconjugation strategies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. precisepeg.com [precisepeg.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. (1990) | Lynn L.H. Huang-Lee | 333 Citations [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Validating Ternary Complex Formation of PROTACs: Spotlight on m-PEG48-Br Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the formation of the pivotal ternary complex (Target Protein–PROTAC–E3 Ligase), with a special focus on PROTACs synthesized with m-PEG48-Br and other polyethylene (B3416737) glycol (PEG) linkers. We present supporting experimental data from established biophysical and cellular assays, offering a framework for the rational design and evaluation of novel protein degraders.
The Central Role of the Ternary Complex
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, inducing the degradation of target proteins rather than merely inhibiting their function. The formation of a stable and productive ternary complex is the linchpin of PROTAC efficacy, bringing the target protein and an E3 ubiquitin ligase into proximity to facilitate ubiquitination and subsequent proteasomal degradation. The linker connecting the target-binding and E3 ligase-binding moieties, such as those derived from this compound, is a critical determinant of ternary complex stability and, consequently, degradation efficiency.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the key ternary complex.
Comparative Analysis of Linker Chemistries
The choice of linker chemistry significantly impacts the stability and cooperativity of the ternary complex. While flexible linkers like alkyl and PEG chains are widely used, more rigid structures are also being explored to enhance potency and selectivity.
| Linker Type | PROTAC Example(s) | Key Characteristics | Impact on Ternary Complex |
| PEG Linkers | MZ1, dBET6, various lengths | Hydrophilic, biocompatible, synthetically versatile.[1] | Can form favorable interactions with protein surfaces, influencing complex stability. Length is a critical parameter.[2] |
| Alkyl Chains | Early-generation PROTACs | Hydrophobic, flexible.[3] | Can improve cell permeability but may reduce solubility. Conformational flexibility can be advantageous or detrimental depending on the target.[] |
| Rigid Linkers | Piperazine, Triazole-based | Constrained conformation. | Can pre-organize the PROTAC for optimal binding, potentially increasing potency and selectivity, but can also introduce steric hindrance.[3] |
Quantitative Validation of Ternary Complex Formation
A variety of biophysical and cellular assays are employed to quantify the formation, stability, and cooperativity of the ternary complex. Below is a comparison of key techniques with representative data for PROTACs with PEG and alternative linkers.
Biophysical Assays
Table 1: Comparison of Biophysical Techniques for Ternary Complex Validation
| Assay | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | KD (dissociation constant), kon (association rate), koff (dissociation rate), Cooperativity (α) | Real-time kinetics, high sensitivity, label-free.[5][6] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α) | Gold standard for thermodynamics, label-free, in-solution.[7][8] | High sample consumption, lower throughput.[7] |
| AlphaLISA | Proximity-based immunoassay generating a chemiluminescent signal. | Relative ternary complex abundance, IC50 | High throughput, no-wash format, high sensitivity.[9][] | Indirect measurement, potential for compound interference. |
Table 2: Comparative Biophysical Data for PROTACs
| PROTAC | Linker Type | Target/E3 Ligase | Assay | KD (Ternary) | Cooperativity (α) | Reference |
| MZ1 | PEG | BRD4BD2/VHL | SPR | ~2 nM | High positive | [11] |
| MZ1 | PEG | BRD4BD1/VHL | SPR | ~30 nM | No significant cooperativity | [11] |
| ARV-771 | PEG | BRD4/VHL | SPR | ~60 nM (binary) | - | [11] |
| dBET1 | Alkyl/Ether | BETs/CRBN | Cellular | - | - | [9] |
| dBET6 | PEG | BETs/CRBN | AlphaLISA | Lower hook point than dBET1 | More efficient complex formation | [9] |
Cellular Assays
Cellular assays provide a more physiologically relevant context for evaluating PROTAC efficacy, which is a downstream consequence of ternary complex formation.
Table 3: Cellular Degradation Data for PROTACs with Varying PEG Linker Lengths (Targeting ERα)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | 12 | >1000 | <20 | [1] |
| PROTAC 2 | 16 | 5 | >95 | [1] |
| PROTAC 3 | 20 | 25 | >95 | [1] |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation. This data clearly demonstrates the critical impact of PEG linker length on degradation potency.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for key validation assays.
Surface Plasmon Resonance (SPR) Experimental Workflow
The following diagram outlines a typical SPR workflow for measuring ternary complex kinetics.
Protocol: SPR Kinetic Analysis of Ternary Complex Formation
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of the PROTAC in running buffer. For ternary measurements, prepare a similar dilution series of the PROTAC and pre-incubate each concentration with a saturating concentration of the target protein.
-
Binary Interaction: Inject the PROTAC dilution series over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Interaction: Inject the pre-incubated PROTAC-target protein complex dilution series over the E3 ligase surface to measure the ternary binding kinetics and affinity.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants. Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[5][12]
Isothermal Titration Calorimetry (ITC) Protocol for Cooperativity
-
Sample Preparation: Dialyze the E3 ligase and target protein into the same buffer. Dissolve the PROTAC in the same buffer, ensuring the final DMSO concentration is matched between the cell and syringe solutions.
-
Binary Titration (PROTAC into E3 Ligase): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell to determine the binary binding affinity (KD1) and thermodynamics.
-
Binary Titration (PROTAC into Target Protein): Titrate the PROTAC solution into the target protein solution to determine the binary binding affinity (KD2).
-
Ternary Titration: Saturate the PROTAC with the target protein. Titrate this complex into the E3 ligase solution. The resulting thermogram represents the formation of the ternary complex.
-
Data Analysis: Globally fit the data from all titrations to a ternary binding model to determine the affinity of the ternary complex (KDT) and the cooperativity factor (α).[7][8][13]
AlphaLISA Protocol for Ternary Complex Detection
-
Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged E3 ligase and GST-tagged target protein). Prepare dilutions of the PROTAC and control compounds.
-
Assay Plate Setup: Add the E3 ligase, target protein, and PROTAC dilutions to a 384-well microplate.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) and incubate in the dark.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader. A bell-shaped curve is typically observed when plotting signal versus PROTAC concentration, with the peak representing optimal ternary complex formation.[9][14]
Logical Framework for Linker Optimization
The selection of an appropriate linker is a multi-parameter optimization problem. The following diagram illustrates the logical relationship between linker properties, ternary complex attributes, and ultimate degradation efficacy.
Conclusion
The validation of ternary complex formation is a cornerstone of modern PROTAC drug discovery. The use of this compound and other PEG-based linkers offers significant advantages in terms of synthetic tractability and the potential for favorable interactions within the ternary complex. However, as the data indicates, linker length and composition must be empirically optimized for each target-E3 ligase pair. A multi-faceted approach, combining biophysical assays like SPR and ITC for detailed kinetic and thermodynamic understanding with higher-throughput methods like AlphaLISA and, ultimately, cellular degradation assays, provides the most robust framework for advancing potent and selective protein degraders from concept to clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SLAS2024 [slas2024.eventscribe.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Biological Activity of PEGylated Molecules for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of molecules functionalized with polyethylene (B3416737) glycol (PEG) linkers, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs). While specific data for molecules functionalized with methoxy-PEG48-Bromine (m-PEG48-Br) is limited in publicly available research, this guide utilizes well-characterized PROTACs targeting Bromodomain-containing protein 4 (BRD4) with varying PEG linker lengths as representative examples. The principles of how PEG linker length and composition influence biological activity are broadly applicable to other PEGylated molecules, including those with very long PEG chains like this compound.
The Critical Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2][3] The length, rigidity, and composition of the linker dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[1]
Data Presentation: Comparison of BRD4-Targeting PROTACs
The following tables summarize quantitative data for two well-studied BRD4-targeting PROTACs, MZ1 and ARV-825, which utilize PEG-based linkers of different lengths. This data illustrates the impact of linker composition on their biological activity.
Table 1: Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| MZ1 | 3-unit PEG linker | 1002.64 | 4.2 | 228.5 |
| ARV-825 | 8-unit PEG linker | 974.02 | 3.9 | 267.8 |
Data compiled from publicly available research. cLogP and TPSA are calculated values and may vary slightly depending on the algorithm used.
Table 2: In Vitro Biological Activity of BRD4-Targeting PROTACs
| PROTAC | Cell Line | DC50 (nM) (BRD4 Degradation) | IC50 (nM) (Cell Viability) | Dmax (% Degradation) |
| MZ1 | H661 (Lung Cancer) | 8 | Not Reported | >90% |
| H838 (Lung Cancer) | 23 | Not Reported | >90% | |
| Mv4-11 (AML) | Not Reported | ~25 | Not Reported | |
| ARV-825 | Burkitt's Lymphoma (BL) cells | <1 | ~5 | >95% |
DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values are cell-line dependent. Dmax represents the maximum percentage of target protein degradation achieved.[2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein (e.g., BRD4) induced by the PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed human cancer cells (e.g., HeLa, MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[4][6]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7][8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2][7]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[2][7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2][9]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[7][9]
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of the PROTAC on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.[10]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).[10]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[10]
Mandatory Visualization
BRD4 Signaling Pathway
The following diagram illustrates the role of BRD4 in transcriptional regulation, a key pathway disrupted by BRD4-targeting PROTACs.
Caption: BRD4 signaling and PROTAC-mediated degradation.
Experimental Workflow for PROTAC Evaluation
This diagram outlines the general workflow for the biological evaluation of a novel PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conditional Human BRD4 Knock-In Transgenic Mouse Genotyping and Protein Isoform Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of m-PEG48-Br: A Guide for Laboratory Professionals
Core Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves and safety goggles.[1][2] All handling of m-PEG48-Br should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound, like other non-hazardous PEG compounds, should adhere to local and national environmental regulations.
-
Initial Containment: Collect waste this compound, including any contaminated materials, in a suitable, clearly labeled, and securely sealed container. Do not mix with other waste streams to avoid unforeseen chemical reactions.
-
Small Spills: In the event of a small spill, the material can be absorbed with an inert substance like sand or vermiculite. The collected material should then be placed in a designated chemical waste container for disposal.
-
Disposal Pathway: The primary recommended method for the disposal of this compound is to engage a licensed chemical waste disposal company. This ensures that the waste is managed in an environmentally responsible manner and in compliance with all applicable regulations.
-
Wastewater System Avoidance: It is crucial to prevent this compound from entering drains or wastewater systems. Although polyethylene (B3416737) glycol is biodegradable, its introduction into wastewater treatment processes can impact the biological and chemical oxygen demand.
Quantitative Disposal Parameters
Based on the available safety data for similar PEG-bromide compounds, specific quantitative disposal parameters such as concentration limits for disposal are not provided. The general guidance is to treat the chemical waste as a pure substance for disposal purposes.
| Parameter | Guideline |
| Concentration Limit for Disposal | No specific limit defined; dispose of as collected. |
| pH Range for Disposal | Not specified; handle as a neutral compound. |
| Recommended Neutralizing Agents | Not applicable for direct disposal. |
Experimental Workflow for Disposal Decision-Making
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling m-PEG48-Br
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with m-PEG48-Br. Adherence to these procedures is vital for ensuring laboratory safety and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE includes:
-
Eye Protection : Chemical safety goggles or a face shield should be worn to protect against potential splashes.[1][2][3]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[1][4]
-
Respiratory Protection : A NIOSH-approved respirator is necessary, particularly when handling the powder form outside of a certified chemical fume hood, to avoid inhalation.
-
Body Protection : A laboratory coat or a chemical-resistant gown should be worn to protect clothing and skin.
Hazard Identification and Safe Handling
Key Handling Procedures:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Upon receipt, store the compound in a tightly sealed container at -20°C.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
For spills, mix the material with an inert absorbent, such as sand or vermiculite, and collect it in a sealed container for disposal.
Disposal Plan
As this compound contains bromine, it is classified as a halogenated organic waste.
-
Segregation : Halogenated organic waste must be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste.
-
Disposal Method : The collected waste should be disposed of through a licensed hazardous waste disposal company, typically via incineration at a regulated facility.
-
Container Management : Ensure waste containers are tightly closed and stored in a safe, designated area before collection.
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
